molecular formula C8H6N2S B018846 Phthalazine-1-thiol CAS No. 16015-46-6

Phthalazine-1-thiol

Cat. No.: B018846
CAS No.: 16015-46-6
M. Wt: 162.21 g/mol
InChI Key: RGYHGSBVFWRLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalazine-1-thiol (CAS 16015-46-6) is a versatile benzodiazine scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a tautomerizable thiol/thione group, which allows it to serve as a critical synthetic intermediate for the development of novel bioactive molecules. The phthalazinone core is a recognized privileged structure in drug design, known for its ability to interact with diverse biological targets. Researchers utilize this compound as a key building block to develop potential inhibitors for various enzymes and receptors. Its applications are primarily focused on the synthesis of novel small molecules investigated for: Anticancer Agents: As a precursor to compounds designed as vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitors, which are targets in anti-angiogenesis therapy. It also serves as a scaffold for developing poly (ADP-ribose) polymerase (PARP) inhibitors. Apoptosis Inducers: Derivatives built upon this core have been shown to trigger programmed cell death in malignant cells, a key mechanism in oncology research. Diverse Pharmacological Tools: The core structure is relevant for research in cardiovascular, anti-inflammatory, and infectious diseases. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Handling Note: Please refer to the Safety Datasheet (SDS) for detailed hazard and handling information. Observe standard safety protocols for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-phthalazine-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYHGSBVFWRLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353010
Record name phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-46-6
Record name 16015-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Phthalazine-1-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine-1-thiol is a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to biologically active molecules. This document provides a comprehensive overview of its chemical structure, with a particular focus on the prominent thione-thiol tautomerism. This guide synthesizes available spectroscopic, crystallographic, and computational data to elucidate the structural and electronic properties of the tautomers. Detailed experimental protocols for the synthesis and characterization of phthalazine-thiol derivatives are also presented, alongside theoretical considerations of the tautomeric equilibrium.

Introduction

The phthalazine scaffold is a recurring motif in a wide array of pharmacologically active compounds. Substitution at the 1-position with a thiol group introduces a dynamic chemical feature: thione-thiol tautomerism. This phenomenon, where a proton migrates between the sulfur and a nitrogen atom, results in two distinct isomers in equilibrium: the thiol form (this compound) and the thione form (2H-phthalazine-1-thione). The prevalence of each tautomer can be influenced by factors such as solvent, temperature, and pH, and has significant implications for the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological activity. Understanding this tautomeric relationship is therefore crucial for the rational design of novel drug candidates.

Chemical Structure and Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic thiol form and the non-aromatic thione form. The IUPAC name for the thione form is 2H-phthalazine-1-thione[1].

  • This compound (Thiol Form): Characterized by a proton on the sulfur atom, resulting in a sulfhydryl (-SH) group. This form retains the aromaticity of the phthalazine ring system.

  • 2H-phthalazine-1-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the nitrogen atoms of the phthalazine ring. The presence of the exocyclic double bond disrupts the aromaticity of the pyridazine ring.

Computational studies on analogous thione-thiol tautomeric systems, such as 1,2,4-triazole-3-thione, have consistently shown the thione form to be the more stable tautomer in the gas phase[2]. This preference is attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds.

Tautomeric Equilibrium Visualization

Caption: Tautomeric equilibrium between this compound and 2H-phthalazine-1-thione.

Spectroscopic and Structural Data

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The IR spectrum of a 4-(pyren-1-ylmethyl)phthalazine-1(2H)-thione derivative clearly shows absorption bands corresponding to both the thiol and thione forms, providing direct evidence of the tautomeric equilibrium in the solid state. Key vibrational frequencies are summarized in the table below.

Functional GroupTautomeric FormWavenumber (cm⁻¹)Reference
S-H stretchThiol~2410[3]
C=S stretchThione~1323[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in characterizing the tautomeric forms in solution. Although specific data for the parent compound is scarce, the proton and carbon chemical shifts for various phthalazinone derivatives have been reported and can serve as a reference.

Representative ¹H NMR Data for Phthalazinone Derivatives:

CompoundSolventChemical Shift (δ) ppmReference
4-benzyl-2-(3-morpholino-3-oxopropyl) phthalazin-1(2H)-oneCDCl₃8.45-8.43 (m, 1H, ArH), 7.75-7.69 (m, 3H, ArH), 7.31 (d, J = 8, 4H, ArH), 7.23-7.22 (m, 1H, ArH), 4.61-4.57 (m, 2H, CH₂CH₂CO), 4.30 (s, 2H, CH₂-ph), 3.67-3.65 (m, 6H, 2CH₂O & CH₂N), 3.53-3.50 (m, 2H, CH₂N), 2.96-2.92 (m, 2H, CH₂CH₂CO)[4]
2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dioneCDCl₃8.35 (d, 1H, J = 7.8 Hz, H8 phthalazine), 7.98 (s, 1H, H4 phthalazine), 7.80-7.71 (m, 4H, Ar), 7.68-7.61 (m, 3H, Ar), 4.53 (t, 2H, J = 5.5 Hz, H2′), 4.18 (t, 2H, J = 5.5 Hz, H1′)[5]

Representative ¹³C NMR Data for Phthalazinone Derivatives:

CompoundSolventChemical Shift (δ) ppmReference
2-(2-(1-Oxo-4-p-tolylphthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dioneCDCl₃168.3 (CO), 159.6 (C1 phthalazine), 147.5, 138.9, 133.9, 132.9, 132.2, 132.1, 131.5, 129.3, 129.2, 129.1, 128.1, 127.2, 126.9, 123.3, 49.2 (C2′), 36.9 (C1′), 21.4 (CH₃)[5]
2-(2-(4-Methyl-1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dioneCDCl₃168.2 (CO), 159.6 (C1 phthalazine), 143.7 (C4 phthalazine), 133.8, 132.9, 132.1, 131.3, 129.7, 127.5, 127.0 (C8 phthalazine), 124.8, 123.1, 48.6 (C2′), 36.8 (C1′), 18.4 (CH₃)[5]
X-ray Crystallography

A crystal structure for the parent this compound has not been reported. However, the crystal structure of the analogous Phthalazin-1(2H)-one provides a useful reference for the overall geometry of the ring system. In the solid state, Phthalazin-1(2H)-one exists in the lactam form, analogous to the thione form of this compound.

Experimental Protocols

The synthesis of this compound and its derivatives typically involves the thionation of the corresponding phthalazinone precursor.

General Synthesis of 4-Substituted Phthalazin-1(2H)-thiones

A common method for the synthesis of phthalazin-1(2H)-thiones involves the reaction of a 4-substituted-phthalazin-1(2H)-one with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Example Protocol for the Synthesis of 4-(pyren-1-ylmethyl)phthalazine-1(2H)-thione:

  • A mixture of 4-(pyren-1-ylmethyl)phthalazin-1(2H)-one and phosphorus pentasulfide in a high-boiling solvent such as p-xylene is prepared.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-(pyren-1-ylmethyl)phthalazine-1(2H)-thione.

Characterization Workflow

workflow start Synthesized Compound purification Purification (Column Chromatography) start->purification structural_analysis Structural Analysis purification->structural_analysis ftir FT-IR Spectroscopy structural_analysis->ftir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) structural_analysis->nmr Connectivity ms Mass Spectrometry structural_analysis->ms Molecular Weight final_product Characterized Product ftir->final_product nmr->final_product ms->final_product

Caption: General workflow for the characterization of synthesized this compound derivatives.

Conclusion

This compound is a molecule of considerable chemical and potential pharmacological interest, primarily due to its thione-thiol tautomerism. Spectroscopic evidence from derivatives strongly supports the existence of this equilibrium in both solid and solution phases. While detailed quantitative data on the parent compound remains elusive, the information gathered from analogous systems provides a solid foundation for understanding its structural and electronic properties. The synthetic protocols outlined offer a clear pathway for the preparation of derivatives for further study. Future work, including the X-ray crystal structure determination of the parent compound and a thorough investigation of the factors governing its tautomeric equilibrium, will be invaluable for the continued development of phthalazine-based therapeutic agents.

References

Spectroscopic Analysis of Phthalazine-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Phthalazine-1-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into its structural characterization. Due to the tautomeric nature of this compound, existing as both a thiol and a thione form, its spectroscopic signatures reflect a mixture of these two isomers.

Molecular Structure and Tautomerism

This compound (C₈H₆N₂S) exists in a tautomeric equilibrium between the thiol form (1H-phthalazine-1-thione) and the thione form (phthalazine-1(2H)-thione). This equilibrium is crucial in interpreting its spectroscopic data, as the observed spectra are often a representation of both tautomers, with the thione form generally being more stable.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
Parameter Value Source
Molecular FormulaC₈H₆N₂S-
Molecular Weight162.21 g/mol [1]
Exact Mass162.025169 Da[1]
Major Fragmentation Peaks (m/z)
162[M]⁺[1]
128[M-SH]⁺[1]
102[M-SH-CN]⁺[1]
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹) Observed Value (cm⁻¹) Source
N-H Stretch (thione)3100-3000--
Aromatic C-H Stretch3100-3000--
S-H Stretch (thiol)2600-25502410[2]
C=N Stretch1650-1550--
C=C Stretch (aromatic)1600-1450--
C=S Stretch (thione)1250-10201323[2]

Note: Specific peak values for all functional groups are not available in the provided search results. The table presents expected ranges and available specific data.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.5 - 8.5Multiplets
N-H (thione)12.0 - 14.0Broad Singlet
S-H (thiol)3.0 - 4.0Singlet

¹³C NMR (Carbon-13 NMR)

Carbon Expected Chemical Shift (δ, ppm)
Aromatic Carbons120 - 140
C=S (thione)180 - 200
C-S (thiol)140 - 150
Quaternary Carbons (C-N)145 - 160

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the mass spectrum.

    • The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides essential information for its structural confirmation and characterization. The presence of tautomerism is a key feature that influences its NMR, IR, and MS spectra. While a complete experimental dataset is not fully available in the public literature, the data presented in this guide, combined with the provided experimental protocols, offers a solid foundation for researchers working with this compound. The combination of these spectroscopic techniques is indispensable for unambiguously determining the structure and purity of this compound in research and development settings.

References

Phthalazine-1-thiol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Phthalazine-1-thiol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its characterization. It includes predicted properties, general experimental protocols for determining solubility and stability, and an analysis of its chemical nature based on related compounds.

Introduction to this compound

This compound, with the molecular formula C₈H₆N₂S and a molecular weight of 162.21 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Its structure, featuring a phthalazine core with a thiol group, suggests potential for diverse chemical interactions and biological activities. The presence of the thiol group and the nitrogen-containing heterocyclic ring system are key determinants of its physicochemical properties.

A crucial aspect of this compound is its existence in tautomeric forms: the thiol and the thione forms. This equilibrium can be influenced by the solvent, pH, and temperature, which has significant implications for its solubility, stability, and biological activity.

Physicochemical Properties

While specific experimental data is scarce, some physicochemical properties can be predicted or inferred from available data for related compounds.

PropertyValue/InformationSource
Molecular Formula C₈H₆N₂SPubChem
Molecular Weight 162.21 g/mol [1]
Tautomerism Exists in thiol and thione formsInferred from related structures
Predicted Solubility Likely soluble in polar aprotic solvents like DMSO. Solubility in protic solvents (water, ethanol, methanol) and non-polar solvents needs experimental determination.Inferred from related structures

Solubility Profile

To address this gap in knowledge, the following experimental protocol is recommended for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, and dimethyl sulfoxide (DMSO)) at ambient and elevated temperatures.

Materials:

  • This compound (synthesized and purified)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C, 37 °C) in a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E F Calculate solubility E->F

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber with controlled light and UV irradiation

  • HPLC with a diode array detector (DAD) or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Acid and Base Hydrolysis:

    • Treat the drug solution with acidic and basic solutions at room temperature and elevated temperatures (e.g., 60 °C).

    • Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the drug solution with hydrogen peroxide at room temperature.

    • Monitor the reaction over time by taking samples at various intervals.

  • Thermal Degradation:

    • Expose the solid drug and its solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

    • Analyze samples at different time points.

  • Photostability:

    • Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze samples after exposure.

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products using MS or other spectroscopic techniques.

The logical flow of a forced degradation study is depicted in the following diagram.

G cluster_0 Forced Degradation Study Logic Start This compound Sample Stress Apply Stress Condition Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photostability Stress->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products (MS, NMR) Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Logical flow of a forced degradation study for this compound.

Synthesis and Purification

A reliable synthesis of this compound is a prerequisite for any experimental study. While a specific, detailed protocol for its synthesis is not widely published, methods for the synthesis of related phthalazinone and phthalazine derivatives can be adapted.[11][12][13][14] A common approach involves the conversion of the corresponding phthalazinone to the thiol or thione form.

General Synthesis Pathway

A plausible synthetic route to this compound involves the thionation of the corresponding 1(2H)-Phthalazinone. This can be achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

The following diagram illustrates a potential synthesis pathway.

G cluster_0 Potential Synthesis Pathway A 1(2H)-Phthalazinone C This compound / 2H-Phthalazine-1-thione A->C Thionation B Thionating Agent (e.g., P4S10) B->C D Purification (Crystallization/Chromatography) C->D E Characterization (NMR, MS, IR) D->E

References

Phthalazine-1-thiol derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phthalazine-1-thiol Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous therapeutic agents due to their broad spectrum of pharmacological activities.[3][4] Commercially available drugs such as the antihistamine Azelastine, the antihypertensive Hydralazine, and the anticancer agent Olaparib feature the phthalazine core, highlighting its clinical significance.[1][2] This review focuses specifically on the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues, such as phthalazin-1(2H)-one and phthalazine-1(2H)-thione. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often through the targeted inhibition of key enzymes.[5][6][7]

Synthesis of this compound Derivatives and Analogues

The synthesis of the phthalazine core typically begins from readily available precursors like phthalic anhydride or substituted o-benzoic acids.[4][8] The introduction of a thiol or thione functional group at the C1 position can be achieved through several key transformations. A common strategy involves the conversion of a 1-chlorophthalazine intermediate by reaction with a sulfur nucleophile. Alternatively, phthalazin-1(2H)-ones can be converted to their corresponding thione analogues.

A general synthetic workflow is outlined below:

G start Phthalic Anhydride or o-Aroylbenzoic Acid inter1 Phthalazin-1(2H)-one start->inter1 Hydrazine Hydrate (R-NHNH2) inter2 1-Chlorophthalazine inter1->inter2 POCl3 / PCl5 final_thione Phthalazine-1(2H)-thione (Thiol Tautomer) inter1->final_thione P4S10 or Lawesson's Reagent final_thiol This compound Derivatives inter2->final_thiol Thiourea or other S-nucleophiles G ligand VEGF receptor VEGFR-2 ligand->receptor Binds pathway Downstream Signaling (PI3K/Akt, MAPK) receptor->pathway Activates inhibitor Phthalazine Derivative inhibitor->receptor Inhibits effect Angiogenesis, Proliferation, Survival pathway->effect G s1 Seed cancer cells in 96-well plates s2 Incubate for 24h (allow attachment) s1->s2 s3 Treat cells with various concentrations of test compound s2->s3 s4 Incubate for 48-72h s3->s4 s5 Add MTT solution to each well s4->s5 s6 Incubate for 2-4h (formazan formation) s5->s6 s7 Add solubilizing agent (e.g., DMSO) s6->s7 s8 Measure absorbance at ~570nm using a plate reader s7->s8 s9 Calculate % viability and determine IC50 s8->s9

References

The Rising Therapeutic Potential of Phthalazine-1-thiol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1][2] Among its many derivatives, those featuring a thiol group at the C1 position, known as phthalazine-1-thiols, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of novel phthalazine-1-thiol compounds, offering a valuable resource for professionals engaged in drug discovery and development.

Anticancer and Antiproliferative Activities

Phthalazine derivatives, including the thiol variants, have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of key signaling pathways and induction of apoptosis.[3][4]

Inhibition of Hedgehog Signaling Pathway

A series of optimized phthalazine compounds have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancers like medulloblastoma.[5] In one study, a novel derivative, compound 23b , exhibited an exceptionally low IC50 value of 0.17 nM in a Gli-luciferase assay, making it 35-fold more potent than the lead compound Taladegib and 23-fold more potent than the FDA-approved drug Vismodegib.[5] This compound also showed potent antitumor activity against medulloblastoma cell proliferation in vitro and demonstrated in vivo efficacy in a mouse allograft model.[5]

VEGFR-2 Inhibition and Antiangiogenic Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a process crucial for tumor growth and metastasis. Several novel phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3][6] Biarylurea-linked phthalazines, in particular, have shown significant inhibitory activity. For instance, compound 13c displayed a VEGFR-2 IC50 of 2.5 µM and inhibited Human Umbilical Vein Endothelial Cell (HUVEC) proliferation by 71.6% at a 10 µM concentration.[3] Another study reported compound 12b as a potent VEGFR2 inhibitor (95.2% inhibition, IC50 of 17.8 µM), which also exhibited strong cytotoxicity against HCT-116 colon cancer cells with an IC50 of 0.32 µM.[7]

Cytotoxicity Against Human Cancer Cell Lines

Direct cytotoxic activity against a broad spectrum of cancer cell lines is a hallmark of many newly synthesized phthalazine derivatives. Studies have reported potent activity against cell lines representing leukemia, melanoma, colon cancer, breast cancer, and non-small cell lung cancer.[3][8][9]

Table 1: Selected Anticancer Activity of Novel Phthalazine Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValue (µM)Reference
Phthalazinone-dithiocarbamates (9a, 9b, 9d)NCI-H460 (Lung)IC50< 10[8]
Biarylurea Phthalazine (7b)NCI 60-cell panelGI500.15 - 8.41[3]
1-Anilino-4-(arylsulfanylmethyl)phthalazine (12)Two cancer cell linesIC50More active than cisplatin[9]
1-Anilino-4-(arylsulfanylmethyl)phthalazine (13)Two cancer cell linesIC50More active than cisplatin[9]
Phthalazin-1-ol (5)HepG2, HCT-116, MCF-7IC503 - 8.9 (Very Strong)[10]
Phthalazine-triazole hybrid (12b)HCT-116 (Colon)IC500.32[7]
Phthalazine-triazole hybrid (13c)HCT-116 (Colon)IC500.64[7]
Triazolo[3,4-a]phthalazine (7a)HCT-116 (Colon)IC506.04[6]
Triazolo[3,4-a]phthalazine (7a)MCF-7 (Breast)IC508.8[6]

Antimicrobial Activity

Nitrogen-containing heterocycles are a rich source of antimicrobial agents.[1] Phthalazine derivatives have been extensively studied for their ability to inhibit the growth of various pathogenic bacteria and fungi.[2][11][12]

Antibacterial and Antifungal Efficacy

New series of phthalazine derivatives have shown good in vitro activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][13] In some cases, the synthesized compounds exhibited greater potency than standard reference drugs like tetracycline and amoxicillin.[2][11] The incorporation of moieties like 1,2,3-triazoles or sugar residues onto the phthalazine core has been shown to enhance antimicrobial properties.[2][14]

Table 2: Antimicrobial Activity of Phthalazine Derivatives

Compound ClassTested OrganismsActivity NotedReference
Substituted PhthalazinesB. subtilis, S. aureus, E. coli, P. aeruginosaGood activity, increased by specific substitutions.[1]
Disaccharide-Grafting PhthalazinesVarious bacterial and fungal strainsSignificant inhibitory effect, superior to starting compound.[14]
Phthalazine-1,2,3-triazole hybridsM. luteus, P. aeruginosa, B. subtilisGood activity, some derivatives higher than tetracycline.[2]
Various Phthalazine derivativesB. subtilis, E. coli, P. aeruginosaSome compounds showed high activity against Gram-positive bacteria.[13]

Enzyme Inhibition

Beyond direct cytotoxicity, this compound derivatives can exert their biological effects through the specific inhibition of enzymes critical to disease pathology.

Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (AChE and BuChE) is a key therapeutic strategy. A series of phthalazin-1(2H)-one derivatives, structurally analogous to the drug donepezil, were synthesized and evaluated as cholinesterase inhibitors. Several compounds showed potent inhibition, with IC50 values in the low micromolar or submicromolar range, and displayed selectivity for AChE over BuChE.[15]

Table 3: Enzyme Inhibition by Phthalazine Derivatives

Derivative ClassTarget EnzymeActivity MetricValue (µM)Reference
Phthalazin-1(2H)-one analoguesAChE / BuChEIC50Low µM to sub-µM range[15]
Biarylurea Phthalazines (13c)VEGFR-2IC502.5[3]
Biarylurea Phthalazines (12c)VEGFR-2IC502.7[3]
Triazolo[3,4-a]phthalazine (7a)VEGFR-2IC500.11[6]
Triazolo[3,4-a]phthalazine (7b)VEGFR-2IC500.31[6]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation and advancement of findings in drug discovery.

General Synthesis of this compound

A common and effective method for synthesizing this compound derivatives involves the thionation of the corresponding phthalazin-1(2H)-one precursor.

  • Starting Material: A 4-substituted-phthalazin-1(2H)-one is dissolved in a dry, high-boiling point solvent such as pyridine or p-xylene.[16][17]

  • Thionation Agent: A thionating agent, typically Phosphorus Pentasulfide (P₂S₅) or Lawesson's reagent, is added portion-wise to the solution.[4][16][17]

  • Reaction Condition: The reaction mixture is heated under reflux for several hours (typically 4-6 hours).[16][17]

  • Work-up: After cooling, the reaction mixture is poured onto an ice/HCl mixture to precipitate the product.[13]

  • Purification: The resulting solid is filtered, washed thoroughly with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol, petroleum ether) to yield the pure 4-substituted-phthalazine-1-thiol.[13][17]

G A Start: 4-Substituted Phthalazin-1(2H)-one B Dissolve in Dry Pyridine or Xylene A->B C Add Thionating Agent (P₂S₅ or Lawesson's Reagent) B->C D Heat Under Reflux (4-6 hours) C->D E Cool and Pour onto Ice/HCl D->E F Filter and Wash Solid Product E->F G Recrystallize from Ethanol F->G H End: Pure this compound Derivative G->H

General Synthesis Workflow for this compound.
In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized phthalazine derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

G A Seed Cancer Cells in 96-well Plates B Add Phthalazine Compounds (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate (Mitochondrial Conversion) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (Plate Reader) F->G H Calculate % Viability and Determine IC50 G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates Gli Gli SUFU->Gli Sequesters Gli_A Active Gli Gli->Gli_A Translocates Compound Phthalazine Derivative Compound->SMO Inhibits TargetGenes Target Gene Transcription Gli_A->TargetGenes Activates Hh Hedgehog Ligand Hh->PTCH1 Binds G cluster_0 Cell Membrane cluster_1 Intracellular Domain VEGFR2 VEGFR-2 Receptor KinaseDomain Tyrosine Kinase Domain VEGFR2->KinaseDomain Phosphorylation Autophosphorylation KinaseDomain->Phosphorylation ATP ATP ATP->KinaseDomain Binds Compound Phthalazine Derivative Compound->KinaseDomain Blocks ATP Binding VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

References

In Silico Modeling of Phthalazine-1-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of phthalazine-1-thiol derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The phthalazine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the computational methodologies used to predict and analyze the properties of these compounds, present relevant quantitative data, and provide detailed experimental protocols for key in silico techniques.

Introduction to this compound Derivatives

This compound exists in a tautomeric equilibrium with its thione form, phthalazin-1(2H)-thione. This dynamic relationship is crucial in its interaction with biological targets. The sulfur-containing functional group offers unique chemical properties that can be exploited in drug design, potentially leading to enhanced binding affinities and novel mechanisms of action. In silico modeling plays a pivotal role in understanding these properties and accelerating the development of this compound derivatives as therapeutic agents.

Key Therapeutic Targets

In silico studies have predominantly focused on the potential of phthalazine derivatives as inhibitors of key enzymes implicated in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade, as illustrated below.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 Signaling Cascade
EGFR Signaling Pathway

EGFR is another transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Phthalazine derivatives have been investigated as potential EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

EGFR Signaling Cascade

In Silico Modeling Workflow

The computational investigation of this compound derivatives typically follows a structured workflow designed to assess their potential as drug candidates.

In_Silico_Workflow A Ligand Preparation (this compound Derivatives) C Molecular Docking A->C B Target Identification and Preparation (e.g., VEGFR-2, EGFR) B->C D QSAR Analysis C->D E ADMET Prediction C->E F Lead Optimization D->F E->F

General In Silico Modeling Workflow

Data Presentation

The following tables summarize quantitative data from various in silico and in vitro studies on phthalazine derivatives. It is important to note that much of the available data is for the broader class of phthalazine and phthalazinone derivatives, rather than specifically for this compound. The data for the thione tautomer is included where available.

Table 1: Molecular Docking Scores of Phthalazine Derivatives against VEGFR-2
Compound IDMolDock Score (kcal/mol)Re-rank Score (kcal/mol)Reference
Sorafenib (Reference)-144.289-113.368[1][3]
Compound 21-146.77-115.096[1][3]
Compound 22-151.651-115.757[1][3]
Designed Compound 1-159.014-121.591[3]
Designed Compound 2-169.245-134.697[3]
Table 2: In Vitro Anticancer Activity (IC50) of Phthalazine Derivatives
Compound IDTarget/Cell LineIC50 (µM)Reference
SorafenibVEGFR-20.1 ± 0.02[4]
Compound 7aVEGFR-20.11 ± 0.01[4]
Compound 7bVEGFR-20.31 ± 0.03[4]
Compound 8cVEGFR-20.72 ± 0.08[4]
Compound 2gVEGFR-20.148[2]
Compound 4aVEGFR-20.196[2]
Compound 11dMDA-MB-231 (EGFR)0.92[5]
Compound 12cMDA-MB-231 (EGFR)1.89[5]
Compound 12dMDA-MB-231 (EGFR)0.57[5]
Compound 6eA27805.53 ± 0.09[6]
Compound 8eA27807.51 ± 0.13[6]
Compound 6gMCF-77.64 ± 0.5[6]
Table 3: Predicted ADMET Properties of Selected Phthalazine Derivatives
Compound IDPropertyPredicted ValueReference
Designed DerivativesBioavailability Score0.55[1]
Designed DerivativesLipinski's Rule Violation1 (MW > 500)[1]
Novel DerivativesCaco-2 PermeabilityGood[7]
Novel DerivativeshERG InhibitionLow Risk[7]
Sulfur-containing heterocyclesAmes MutagenicityNon-mutagenic[8]

Experimental Protocols

This section provides detailed methodologies for key in silico experiments.

Synthesis of Phthalazine-1(2H)-thione

A common route to synthesize Phthalazine-1(2H)-thione involves the thionation of the corresponding Phthalazin-1(2H)-one.

Materials:

  • 4-substituted-Phthalazin-1(2H)-one

  • Phosphorus pentasulfide (P4S10)

  • Anhydrous pyridine or xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A mixture of the 4-substituted-Phthalazin-1(2H)-one and phosphorus pentasulfide (1.5 to 2.5 equivalents) in anhydrous pyridine or xylene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux under an inert atmosphere for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then treated with a cold solution of sodium bicarbonate or sodium carbonate to neutralize any acidic byproducts and decompose the excess phosphorus pentasulfide.

  • The resulting precipitate, the crude Phthalazine-1(2H)-thione, is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford the pure Phthalazine-1(2H)-thione derivative.[9]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Software:

  • AutoDock, Glide, GOLD, or similar molecular docking software.

  • Molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).

Procedure:

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.

    • The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using a chemical drawing software and converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

    • Partial charges and rotatable bonds are assigned to the ligand molecules.

  • Docking Simulation:

    • The prepared ligands are docked into the defined binding site of the prepared protein using the chosen docking software.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed to understand the molecular basis of binding.[1][10]

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Software:

  • Software for descriptor calculation (e.g., MOE, Dragon).

  • Statistical software for model building (e.g., R, SYBYL).

Procedure:

  • Data Set Preparation:

    • A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

    • The dataset is divided into a training set for model development and a test set for model validation.

  • Descriptor Calculation:

    • A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each molecule in the dataset.

  • Model Building:

    • Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • The predictive ability of the developed QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

  • Interpretation:

    • The validated QSAR model is interpreted to identify the key molecular features that are important for the biological activity of the this compound derivatives. This information can then be used to design new compounds with improved activity.

In Silico ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.

Software/Web Servers:

  • SwissADME, pkCSM, ADMETlab, or similar platforms.

Procedure:

  • Input: The 2D or 3D structure of the this compound derivative is provided as input to the ADMET prediction tool.

  • Prediction: The software calculates various physicochemical properties and predicts a range of ADMET parameters, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound and identify potential liabilities that may need to be addressed during lead optimization.[7][8][11]

Conclusion

The in silico modeling of this compound derivatives offers a powerful and efficient approach to explore their therapeutic potential. Through techniques like molecular docking, QSAR, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic properties of these compounds. While the available data is more extensive for the broader class of phthalazines, the methodologies outlined in this guide provide a solid framework for the focused investigation of this compound derivatives. Continued research in this area, combining computational predictions with experimental validation, holds the promise of developing novel and effective drugs for a range of diseases, particularly cancer.

References

The Medicinal Chemistry of Phthalazine-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this class of compounds, phthalazine-1-thiol and its tautomeric form, phthalazin-1(2H)-one, serve as crucial intermediates in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols related to this compound, with a focus on its role in the development of anticancer and antimicrobial agents.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step process, typically starting from readily available 2-acylbenzoic acids. The general synthetic workflow involves the formation of a phthalazinone intermediate, followed by thionation.

A common route to the precursor, 4-substituted-phthalazin-1(2H)-ones, involves the condensation of a 2-acylbenzoic acid with hydrazine.[1][2] This reaction provides a straightforward method to construct the core phthalazine ring system.

Once the phthalazinone is obtained, it can be converted to the corresponding this compound. A widely used method for this thionation reaction is the treatment of the phthalazinone with a thionating agent such as phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like xylene.[3]

An alternative pathway to this compound derivatives involves the nucleophilic substitution of a leaving group, such as a chlorine atom, from the 1-position of the phthalazine ring with a sulfur nucleophile. For instance, 1-chlorophthalazine derivatives can be reacted with thiourea to yield the corresponding this compound.

Experimental Protocols: Synthesis

General Procedure for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones

This procedure is adapted from the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids.[1][2][4]

Materials:

  • 2-Acylbenzoic acid (e.g., 2-benzoylbenzoic acid)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of the 2-acylbenzoic acid and hydrazine hydrate in ethanol is refluxed for a specified period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 4-substituted phthalazin-1(2H)-one.

General Procedure for the Thionation of Phthalazin-1(2H)-ones

This protocol is based on the conversion of a phthalazinone derivative to its corresponding thione.[3]

Materials:

  • 4-Substituted-phthalazin-1(2H)-one

  • Phosphorus pentasulfide (P₂S₅)

  • Dry xylene

Procedure:

  • A solution of the 4-substituted-phthalazin-1(2H)-one in dry xylene is heated to reflux.

  • Phosphorus pentasulfide is added portion-wise to the refluxing solution.

  • The reaction mixture is refluxed for 1 hour.

  • The hot solution is filtered to remove any insoluble byproducts.

  • Upon cooling, the product crystallizes out of the solution.

  • The solid is collected by filtration and recrystallized from an appropriate solvent to give the pure 4-substituted phthalazine-1(2H)-thione.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of phthalazine derivatives, many of which are synthesized from this compound or its precursors. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hedgehog signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected phthalazine derivatives, showcasing the potential of this scaffold in oncology drug discovery.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
7a HCT-1166.04 ± 0.30[5]
7a MCF-78.8 ± 0.45[5]
7b HCT-11613.22 ± 0.22[5]
7b MCF-717.9 ± 0.50[5]
8b HCT-11618 ± 0.20[5]
8b MCF-725.2 ± 0.55[5]
8c HCT-11635 ± 0.45[5]
8c MCF-744.3 ± 0.49[5]
6g MCF-77.64 ± 0.5[6]
9a NCI-H4607.36 ± 0.08[6]
9b NCI-H4608.49 ± 0.25[6]
9d NCI-H4607.77 ± 0.17[6]
9g A27806.75 ± 0.12[6]

VEGFR-2 Inhibition

Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Compound IDVEGFR-2 Inhibition IC₅₀ (µM)Reference
7a 0.11 ± 0.01[5]
7b 0.31 ± 0.03[5]
8b 0.91 ± 0.08[5]
8c 0.72 ± 0.08[5]
Antimicrobial Activity

This compound derivatives have also been investigated for their antibacterial and antifungal properties. The introduction of various substituents on the phthalazine core allows for the modulation of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of representative phthalazine derivatives against various bacterial strains, indicating their potential as novel anti-infective agents.

Compound IDBacterial StrainZone of Inhibition (mm)Reference
4i Bacillus subtilis-[7]
4l Staphylococcus aureus-[7]
4n Escherichia coli-[7]
4e Pseudomonas aeruginosa-[7]

Note: Specific inhibition zone diameters were not provided in the source material, but these compounds were highlighted for their increased activity.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a key target for many phthalazine-based anticancer agents.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is another important target in cancer therapy, and some phthalazine derivatives have been shown to be potent inhibitors of this pathway.

Hedgehog_Signaling cluster_membrane_hh Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibition SUFU SUFU SMO->SUFU inhibition Hh Hedgehog Ligand Hh->PTCH1 GLI GLI SUFU->GLI inhibition Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes transcription Anticancer_Workflow Start Synthesized this compound Derivatives Treatment Treatment with Test Compounds Start->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis Result Identification of Potent Anticancer Agents DataAnalysis->Result

References

Methodological & Application

Thionation of Phthalazinone Using Lawesson's Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the thionation of phthalazinone derivatives using Lawesson's reagent. This reaction is a crucial transformation in medicinal chemistry and drug development, as the resulting thiophthalazinones are important scaffolds for the synthesis of various biologically active compounds.

Introduction

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and efficient thionating agent for the conversion of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyl analogues.[1][2][3] The reaction mechanism involves the formation of a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen double bond.[3] Phthalazinones, which contain a lactam moiety, are suitable substrates for this transformation.

Data Presentation

The following table summarizes the quantitative data for a specific example of the thionation of a substituted phthalazinone using Lawesson's reagent.

SubstrateReagentSolventReaction TimeTemperatureYield (%)
4-(4-chlorophenyl)-1(2H)-phthalazinoneLawesson's ReagentDry Xylene6 hoursReflux70

Experimental Protocols

This section provides a detailed methodology for the thionation of 4-(4-chlorophenyl)-1(2H)-phthalazinone, a representative example of this class of reaction.

Materials:

  • 4-(4-chlorophenyl)-1(2H)-phthalazinone

  • Lawesson's Reagent

  • Dry Xylene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(4-chlorophenyl)-1(2H)-phthalazinone (1.0 equivalent) and Lawesson's reagent (0.6 equivalents, based on the dimeric structure of Lawesson's reagent which provides two thionating sulfur atoms).

  • Solvent Addition: Add a sufficient volume of dry xylene to the flask to ensure proper stirring and dissolution of the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After 6 hours of reflux, allow the reaction mixture to cool to room temperature.

  • Isolation: The product, 4-(4-chlorophenyl)-1(2H)-phthalazinethione, will precipitate from the solution upon cooling. Collect the solid product by filtration.

  • Purification: Wash the collected solid with ethanol to remove any remaining impurities.

  • Drying: Dry the purified product in a desiccator or under vacuum.

  • Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For 4-(4-chlorophenyl)-1(2H)-phthalazinethione, the expected melting point is 253-255 °C.

Mandatory Visualization

The following diagrams illustrate the key aspects of the thionation of phthalazinone.

Thionation_Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Phthalazinone Phthalazinone Thiophthalazinone Thiophthalazinone Phthalazinone->Thiophthalazinone Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thiophthalazinone Byproduct Phosphorus-Oxygen Byproduct Lawessons_Reagent->Byproduct Solvent Dry Xylene Heat Reflux

Caption: General reaction scheme for the thionation of phthalazinone.

Experimental_Workflow start Start reactants Combine Phthalazinone and Lawesson's Reagent start->reactants add_solvent Add Dry Xylene reactants->add_solvent reflux Reflux for 6 hours add_solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash dry Dry the Product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of thiophthalazinone.

References

Application of Phthalazine-1-thiol in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their diverse pharmacological properties include antimicrobial, antitumor, antihypertensive, and anti-inflammatory activities. Among these, Phthalazine-1-thiol and its analogs have emerged as a promising scaffold for the development of novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens. This document provides a comprehensive overview of the application of this compound in antimicrobial drug discovery, including synthesis strategies, antimicrobial activity data, and detailed experimental protocols.

Antimicrobial Activity of Phthalazine Derivatives

Numerous studies have demonstrated the potential of phthalazine derivatives against a range of pathogenic microbes. The antimicrobial efficacy is often influenced by the nature and position of substituents on the phthalazine ring.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various phthalazine derivatives, as indicated by the diameter of the zone of inhibition against different microbial strains.

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Bacillus subtilis (mm)Staphylococcus aureus (mm)Escherichia coli (mm)
4d 17-ve10
4e 161512
4g 141311
4i 181715
4j 151413
4l 171614
4n 161513
Data sourced from a study on new phthalazine derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols for the synthesis and antimicrobial evaluation of this compound derivatives.

General Synthesis of S-(4-p-tolyl)phthalazine Derivatives

This protocol describes a general method for the synthesis of S-substituted phthalazine derivatives from a chlorophthalazine precursor.[1]

Materials:

  • 1-chloro-4-p-tolylphthalazine

  • Appropriate thiophenol

  • Absolute ethanol

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-chloro-4-p-tolylphthalazine (0.1 g, 0.3 mmol) in absolute ethanol.

  • Add the desired thiophenol (1 equivalent) to the solution.

  • Add an excess of triethylamine (5 equivalents).

  • Heat the reaction mixture at 100°C for 4-6 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product can be isolated by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent.

In Vitro Antimicrobial Activity Assay: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity of new compounds.[1][2]

Materials:

  • Nutrient agar medium

  • Sterile petri dishes

  • Cultures of test microorganisms (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Amoxicillin)[3]

  • Negative control (solvent alone)

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates by pouring the sterilized medium into petri dishes and allowing it to solidify.

  • Inoculate the agar surface uniformly with the test microorganism using a sterile swab.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution into the wells.

  • Similarly, add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[2]

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for a typical experimental workflow and a proposed logical relationship in the synthesis of phthalazine derivatives.

Experimental Workflow for Antimicrobial Screening

This diagram outlines the key steps involved in the synthesis and antimicrobial evaluation of phthalazine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (e.g., 1-chloro-4-p-tolylphthalazine) synthesis Chemical Synthesis (Substitution with Thiols) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization stock_prep Prepare Stock Solutions of Test Compounds characterization->stock_prep Proceed with pure compounds antimicrobial_assay Agar Well Diffusion Assay stock_prep->antimicrobial_assay incubation Incubation antimicrobial_assay->incubation data_collection Measure Zone of Inhibition incubation->data_collection analysis analysis data_collection->analysis Analyze Results

Caption: A typical workflow for the synthesis and antimicrobial screening of novel phthalazine derivatives.

Logical Relationship in the Synthesis of Phthalazine Derivatives

This diagram illustrates the synthetic pathway from a common intermediate to various phthalazine derivatives.

synthesis_pathway cluster_derivatives Phthalazine Derivatives cluster_evaluation Biological Evaluation intermediate 1-Chloro-4-arylphthalazine (Key Intermediate) amino_deriv Aminophthalazines intermediate->amino_deriv Reaction with Amines thio_deriv Thio-substituted Phthalazines (this compound analogs) intermediate->thio_deriv Reaction with Thiols oxy_deriv Oxy-substituted Phthalazines intermediate->oxy_deriv Reaction with Phenols/Alcohols antimicrobial Antimicrobial Activity thio_deriv->antimicrobial

Caption: Synthetic routes to diverse phthalazine derivatives from a common chloro-intermediate for biological evaluation.

References

Phthalazine Derivatives as Potent VEGFR-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for novel cancer therapeutics. These notes detail the anti-angiogenic potential of phthalazine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Data Presentation

The following tables summarize the in vitro inhibitory activity of various phthalazine derivatives against VEGFR-2 and their cytotoxic effects on different human cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Phthalazine Derivatives

Compound IDModification/SubstitutionIC50 (µM) against VEGFR-2Reference CompoundReference IC50 (µM)
7a Triazolo[3,4-a]phthalazine derivative0.11 ± 0.01Sorafenib0.1 ± 0.02
7b Triazolo[3,4-a]phthalazine derivative0.31 ± 0.03Sorafenib0.1 ± 0.02
8b Triazolo[3,4-a]phthalazine derivative0.91 ± 0.08Sorafenib0.1 ± 0.02
8c Triazolo[3,4-a]phthalazine derivative0.72 ± 0.08Sorafenib0.1 ± 0.02
4b Pyrimidinone spacer0.09 ± 0.02SorafenibNot specified
3e Pyrazole spacer0.12 ± 0.02SorafenibNot specified
5b Pyrimidinthione spacer0.13 ± 0.03SorafenibNot specified
4a Pyrimidinone spacer0.15 ± 0.03SorafenibNot specified
6c Dihydropyrazole derivative0.11 - 0.22SorafenibNot specified
6e Dihydropyrazole derivative0.11 - 0.22SorafenibNot specified
6g Dihydropyrazole derivative0.11 - 0.22SorafenibNot specified
7b Pyrimidine derivative0.11 - 0.22SorafenibNot specified
2g Acid hydrazide spacer0.148SorafenibNot specified
4a Thiazole spacer0.196SorafenibNot specified

IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Table 2: Cytotoxicity of Phthalazine Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
7a HCT-116Colon Adenocarcinoma6.04 ± 0.30Sorafenib5.47 ± 0.3
7a MCF-7Breast Cancer8.8 ± 0.45Sorafenib7.26 ± 0.3
7b HCT-116Colon Adenocarcinoma13.22 ± 0.22Sorafenib5.47 ± 0.3
7b MCF-7Breast Cancer17.9 ± 0.50Sorafenib7.26 ± 0.3
8b HCT-116Colon Adenocarcinoma18 ± 0.20Sorafenib5.47 ± 0.3
8b MCF-7Breast Cancer25.2 ± 0.55Sorafenib7.26 ± 0.3
8c HCT-116Colon Adenocarcinoma35 ± 0.45Sorafenib5.47 ± 0.3
8c MCF-7Breast Cancer44.3 ± 0.49Sorafenib7.26 ± 0.3
2g Hep G2Hepatocellular Carcinoma0.12SorafenibNot specified
2g MCF-7Breast Cancer0.15SorafenibNot specified
4a Hep G2Hepatocellular Carcinoma0.09SorafenibNot specified
4a MCF-7Breast Cancer0.18SorafenibNot specified

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mandatory Visualizations

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor Phthalazine-1-thiol Derivatives Inhibitor->VEGFR2

Caption: VEGFR-2 signaling cascade and the inhibitory action of phthalazine derivatives.

Experimental Workflow for Evaluating VEGFR-2 Inhibitors

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays kinase_assay VEGFR-2 Kinase Assay (e.g., Luminescence-based) ic50_determination Determine IC50 for VEGFR-2 Inhibition kinase_assay->ic50_determination proliferation_assay Cell Proliferation Assay (e.g., CCK-8 on HUVECs) cytotoxicity_eval Evaluate Cytotoxicity (IC50 on Cancer Cells) proliferation_assay->cytotoxicity_eval migration_assay Cell Migration Assay (e.g., Transwell Assay) tube_formation_assay Tube Formation Assay (on Matrigel) migration_assay->tube_formation_assay anti_angiogenic_potential Assess Anti-Angiogenic Potential tube_formation_assay->anti_angiogenic_potential matrigel_plug Matrigel Plug Assay in Mice in_vivo_efficacy Confirm In Vivo Efficacy matrigel_plug->in_vivo_efficacy divaa Directed In Vivo Angiogenesis Assay (DIVAA) divaa->in_vivo_efficacy compound This compound Derivative Synthesis compound->kinase_assay ic50_determination->proliferation_assay cytotoxicity_eval->migration_assay anti_angiogenic_potential->matrigel_plug anti_angiogenic_potential->divaa

Caption: Workflow for the preclinical evaluation of phthalazine-based VEGFR-2 inhibitors.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro potency of phthalazine derivatives against recombinant human VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Phthalazine Derivative

  • DMSO

  • White 96-well plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test phthalazine derivative in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the dose-response data to a suitable curve.

Cell Proliferation Assay (CCK-8)

This protocol assesses the anti-proliferative effect of phthalazine derivatives on human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Test Phthalazine Derivative (dissolved in DMSO)

  • VEGF-A

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test phthalazine derivative. For VEGF-induced proliferation, serum-starve the cells before adding the inhibitor along with VEGF-A (e.g., 20 ng/mL). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of phthalazine derivatives on angiogenesis in a living organism.

Materials:

  • Matrigel (growth factor reduced)

  • VEGF-A and/or bFGF (basic Fibroblast Growth Factor)

  • Test Phthalazine Derivative

  • Mice (e.g., C57BL/6)

  • Heparin

  • Anesthetic

  • Surgical tools

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

Procedure:

  • Matrigel Preparation: On ice, mix Matrigel with heparin, an angiogenic factor (e.g., VEGF-A), and either the test phthalazine derivative or the vehicle control.

  • Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug.

  • Incubation Period: House the mice for 7-21 days to allow for vascularization of the Matrigel plug.

  • Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Homogenize the plugs in water.

    • Measure the hemoglobin content in the lysate using a hemoglobin quantification kit. The amount of hemoglobin is proportional to the number of red blood cells, and thus, the extent of vascularization.

  • Data Analysis: Compare the hemoglobin content in the plugs from the treated group to the control group to determine the inhibitory effect of the phthalazine derivative on angiogenesis.

Application Notes and Protocols for High-Throughput Screening of Phthalazine-1-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine-1-thiol and its derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities. Notably, they have emerged as a significant scaffold in the development of novel anticancer agents. These compounds exert their effects by targeting various key players in cancer cell proliferation and survival, including receptor tyrosine kinases like VEGFR and EGFR, as well as enzymes involved in DNA repair, such as PARP. High-throughput screening (HTS) assays are essential tools for the rapid and efficient identification and characterization of potent this compound derivatives from large chemical libraries.

These application notes provide detailed protocols for relevant HTS assays to evaluate the anticancer potential of this compound derivatives. The protocols cover both cell-based assays to assess cytotoxicity and biochemical assays to determine the inhibition of specific molecular targets.

Data Presentation: Summary of Quantitative Data

The following tables summarize the in vitro activity of various phthalazine derivatives against different cancer cell lines and molecular targets. This data is compiled from multiple studies and is presented to facilitate the comparison of compound potencies.

Table 1: Antiproliferative Activity of Phthalazine Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Phthalazinone-dithiocarbamate Hybrid 6e A-2780 (Ovarian)MTT< 10[1]
Phthalazinone-dithiocarbamate Hybrid 8e A-2780 (Ovarian)MTT< 10[1]
Phthalazinone-dithiocarbamate Hybrid 6g A-2780 (Ovarian)MTT< 10[1]
Phthalazinone-dithiocarbamate Hybrid 9a NCI-H460 (Lung)MTT7.36 ± 0.08[1]
Phthalazinone-dithiocarbamate Hybrid 9b NCI-H460 (Lung)MTT8.49 ± 0.25[1]
Phthalazinone-dithiocarbamate Hybrid 9d NCI-H460 (Lung)MTT7.77 ± 0.17[1]
Phthalazinone-dithiocarbamate Hybrid 9g A-2780 (Ovarian)MTT6.75 ± 0.12[1]
Phthalazine Derivative 11d MCF-7 (Breast)MTT2.1[2]
Phthalazine Derivative 12c MCF-7 (Breast)MTT1.4[2]
Phthalazine Derivative 12d MCF-7 (Breast)MTT1.9[2]
Phthalazine Derivative 11d MDA-MB-231 (Breast)MTT0.92[2]
Phthalazine Derivative 12c MDA-MB-231 (Breast)MTT1.89[2]
Phthalazine Derivative 12d MDA-MB-231 (Breast)MTT0.57[2]
Phthalazine-based derivative 9c HCT-116 (Colon)MTT1.58[3]
Phthalazine-based derivative 12b HCT-116 (Colon)MTT0.32[3]
Phthalazine-based derivative 13c HCT-116 (Colon)MTT0.64[3]

Table 2: Inhibitory Activity of Phthalazine Derivatives against Molecular Targets

Compound IDTargetAssay TypeIC50 (nM)Reference
Phthalazine Derivative 12d EGFRKinase Assay21.4[2]
Phthalazine-based derivative 9c VEGFR-2Kinase Assay21.8[3]
Phthalazine-based derivative 12b VEGFR-2Kinase Assay17.8[3]
Phthalazine-based derivative 13c VEGFR-2Kinase Assay19.8[3]
Optimized Phthalazine 23b Hedgehog Pathway (Gli-luciferase)Reporter Assay0.17[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light, to allow the formation of formazan crystals.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based biochemical assay to screen for inhibitors of VEGFR-2 kinase activity.[7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Automated liquid handling system or multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating:

    • Prepare a dilution series of the this compound derivatives in DMSO in a source plate.

    • Transfer approximately 50 nL of each compound solution to the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing VEGFR-2 kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km value for VEGFR-2.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.[7]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

EGFR Kinase Inhibition Assay (HTRF® Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for screening inhibitors of EGFR kinase.[8]

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated substrate peptide (e.g., TK Substrate-biotin)

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • HTRF® KinEASE®-TK Kit (Cisbio) or similar

  • 384-well low volume white plates

  • HTRF®-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of EGFR kinase, biotinylated substrate, and ATP in kinase reaction buffer.

    • Prepare serial dilutions of the this compound derivatives.

  • Enzymatic Reaction:

    • Add 2 µL of the test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 4 µL of the EGFR kinase/biotinylated substrate mix.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of Streptavidin-XL665 and 5 µL of TK Antibody-Cryptate diluted in HTRF® detection buffer.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the HTRF® ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

PARP-1 Inhibition Assay (Fluorescence-Based)

This protocol details a fluorescence-based assay to screen for inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1).[9][10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • This compound derivatives (dissolved in DMSO)

  • PARP assay buffer

  • Formic acid

  • 96-well black polypropylene plates

  • Fluorescence microplate reader

Procedure:

  • Enzymatic Reaction:

    • To each well, add 50 µL of a reaction mixture containing PARP assay buffer, activated DNA, NAD+, and the test compound at various concentrations.

    • Initiate the reaction by adding PARP-1 enzyme.

    • Incubate the plate on a shaker at room temperature for the desired time (e.g., 90 minutes).[9]

  • Fluorophore Development:

    • Stop the reaction by adding 45 µL of 100% formic acid to each well.

    • Incubate at room temperature for 20 minutes to allow for the development of a fluorescent product from the unconsumed NAD+.[9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 372 nm and emission at 444 nm.[9]

  • Data Analysis:

    • The fluorescence signal is inversely proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and the general workflow for their high-throughput screening.

HTS_Workflow cluster_screening High-Throughput Screening Workflow Compound_Library This compound Derivative Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for high-throughput screening of this compound derivatives.

VEGFR_Signaling cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Phthalazine This compound Derivative Phthalazine->VEGFR2 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation, Migration, Survival RAS_RAF_MEK_ERK->Proliferation AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

EGFR_Signaling cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT Activates STAT STAT Pathway EGFR->STAT Activates Phthalazine This compound Derivative Phthalazine->EGFR Inhibits Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

PARP_Inhibition cluster_pathway PARP Inhibition and DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalyzes Apoptosis Apoptosis / Cell Death PARP1->Apoptosis leads to (when inhibited) Phthalazine This compound Derivative Phthalazine->PARP1 Inhibits Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: Mechanism of PARP inhibition by this compound derivatives leading to cancer cell death.

References

Application Notes and Protocols for Evaluating Phthalazine-1-thiol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalazine-1-thiol is a heterocyclic compound containing a phthalazine core and a thiol group. The phthalazine scaffold is found in numerous biologically active molecules, and various derivatives have been investigated for their potential as therapeutic agents, including in cancer therapy.[1][2] The introduction of a thiol group can significantly influence the compound's biological activity, including its potential cytotoxicity, through mechanisms such as redox modulation and interaction with cellular thiols.[3][4] Therefore, a thorough evaluation of the cytotoxic effects of this compound is a critical step in assessing its pharmacological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a panel of common cell-based assays. The protocols described herein cover the evaluation of metabolic activity, membrane integrity, and apoptosis induction.

Core Assays for Cytotoxicity Profiling

A multi-parametric approach is recommended to build a comprehensive cytotoxicity profile of this compound. The following table summarizes the key assays detailed in this document:

AssayPrincipleEndpoint MeasuredInferred Mechanism
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[1][5]Metabolic activity, an indicator of cell viability and proliferation.[5]General cytotoxicity, effects on cellular metabolism.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[6][7]Loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5]Cell lysis, membrane damage.
Caspase-3/7 Assay Detection of the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6]Activation of apoptosis.Induction of programmed cell death.

Experimental Protocols

Cell Culture and Preparation

Standard cell culture techniques should be followed. The choice of cell line will depend on the research context (e.g., specific cancer type).

  • Cell Lines: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are commonly used.[1][8]

  • Culture Media: Use appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight before adding the compound.[1]

This compound Preparation and Cell Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the culture medium from the seeded cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.[6]

MTT Assay Protocol (Metabolic Activity)

This assay measures the metabolic activity of cells as an indicator of viability.[8]

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1][5]

  • Microplate reader

Procedure:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol (Membrane Integrity)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[6][7]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Lysis solution (for maximum LDH release control)[6]

  • Microplate reader

Procedure:

  • After incubation with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.[6]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • Prepare controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control (medium only).[6]

  • Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[6]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • If required by the kit, add 50 µL of Stop Solution.

  • Measure the absorbance according to the kit's instructions.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[5]

Caspase-3/7 Assay Protocol (Apoptosis)

This assay measures the activity of key executioner caspases to detect apoptosis.[6]

Materials:

  • Treated cells in a 96-well plate (white-walled plates are recommended for luminescence assays)

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • After treatment with this compound, allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Data Presentation

The cytotoxic effects of this compound should be quantified and presented clearly. The half-maximal inhibitory concentration (IC50) is a common metric used to indicate the potency of a compound.[1]

Table of Cytotoxicity Data (Example)

Cell LineAssayIC50 (µM)
HCT-116MTT[Insert Value]
HCT-116LDH[Insert Value]
HCT-116Caspase-3/7[Insert Value]
MCF-7MTT[Insert Value]
MCF-7LDH[Insert Value]
MCF-7Caspase-3/7[Insert Value]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HCT-116, MCF-7) seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Serial Dilutions of Compound seeding->treatment compound_prep Prepare this compound Stock and Working Solutions compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase measurement Measure Absorbance/ Luminescence mtt->measurement ldh->measurement caspase->measurement ic50 Calculate IC50 Values measurement->ic50 moa Mechanism of Action (e.g., Apoptosis) ic50->moa G compound This compound ros Increased ROS compound->ros Redox Cycling? stress Oxidative Stress ros->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

Phthalazine-1-thiol: A Promising Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The phthalazine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with significant therapeutic potential. This document explores the application of Phthalazine-1-thiol as a versatile scaffold for the design and synthesis of novel kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases. These application notes provide detailed experimental protocols and rationale for researchers, scientists, and drug development professionals.

Introduction to Phthalazine-Based Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The phthalazine nucleus has been successfully incorporated into several potent kinase inhibitors, demonstrating its utility as a pharmacophore.[1][2] Derivatives of phthalazine have shown inhibitory activity against a range of kinases, including VEGFR-2, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[1][3]

While much of the existing research has focused on phthalazinone derivatives, the this compound scaffold offers a unique opportunity for the development of a new generation of kinase inhibitors. The presence of a thiol group allows for versatile S-alkylation, enabling the introduction of a wide array of substituents to explore the chemical space around the kinase active site and to modulate the compound's pharmacokinetic properties.

Rationale for this compound as a Kinase Inhibitor Scaffold

This compound exists in a tautomeric equilibrium with its thione form, phthalazin-1(2H)-thione. This allows for functionalization at the sulfur atom, providing a convenient handle for the synthesis of diverse compound libraries. The strategic placement of various moieties on the sulfur atom can be used to target different regions of the kinase ATP-binding pocket, potentially leading to enhanced potency and selectivity.

The exploration of S-substituted this compound derivatives as kinase inhibitors is a promising and underexplored area of research. The data presented below for existing phthalazine and phthalazinone kinase inhibitors provides a strong rationale for investigating this novel scaffold.

Quantitative Data: Phthalazine Derivatives as Kinase Inhibitors

The following tables summarize the in vitro activity of various phthalazine and phthalazinone derivatives against key kinase targets and cancer cell lines, as reported in the literature. This data underscores the potential of the phthalazine scaffold for kinase inhibition.

Table 1: Inhibitory Activity of Phthalazine Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Vatalanib (PTK787)VEGFR-1380[4]
VEGFR-220[4]
AAC789VEGFR-220[4]
IM-023911VEGFR-248[4]
Compound 2gVEGFR-2148[3]
Compound 4aVEGFR-2196[3]
Compound 12bVEGFR-217.8[5]
Compound 9cVEGFR-221.8[5]
Compound 13cVEGFR-219.8[5]
Sorafenib (Reference)VEGFR-232.1[5]
Compound 12dEGFR21.4[6]
Erlotinib (Reference)EGFR80[6]
AMG 900Pan-Aurora KinasePotent Inhibitor[4]
Phthalazinone pyrazoleAurora-A31[7]

Table 2: Cytotoxic Activity of Phthalazine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 2gHepG2Hepatocellular Carcinoma0.18[4]
MCF-7Breast Cancer0.15[4]
Compound 4aHepG2Hepatocellular Carcinoma0.09[4]
MCF-7Breast Cancer0.12[4]
Compound 12bHCT-116Colon Cancer0.32[8]
Compound 13cHCT-116Colon Cancer0.64[8]
Compound 9cHCT-116Colon Cancer1.58[8]
Sorafenib (Reference)HCT-116Colon Cancer3.23[8]
Compound 12dMDA-MB-231Breast Cancer0.57[6]
MCF-7Breast Cancer1.9[6]
Erlotinib (Reference)MDA-MB-231Breast Cancer1.0[6]
MCF-7Breast Cancer1.32[6]

Experimental Protocols

General Synthesis of S-Substituted this compound Derivatives

This protocol describes a general method for the S-alkylation of this compound to generate a library of derivatives.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, etc.)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF), add a base (1.1 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to form the thiolate anion.

  • Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired S-substituted this compound derivative.

In Vitro VEGFR-2 Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of test compounds against VEGFR-2.[8][9][10]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock.

  • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Add the master mix to the wells of a 96-well plate.

  • Add the diluted test compounds to the appropriate wells. Include a positive control (DMSO vehicle) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and detect the remaining ATP by adding Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Aurora Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted from established methods for measuring Aurora kinase activity and inhibition.[4][6][11][12]

Materials:

  • Recombinant Human Aurora A or Aurora B kinase

  • Kinase Substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)

  • Kinase Assay Buffer

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare 1x Kinase Assay Buffer.

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a substrate and ATP mix in Kinase Assay Buffer.

  • Add the diluted test compounds to the wells of a 96-well plate, along with positive and blank controls.

  • Initiate the reaction by adding the diluted Aurora kinase enzyme.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the kinase reaction by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, HeLa, MCF-7)

  • Complete cell culture medium

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the discovery of this compound based kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds ADP ADP PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Ras Ras VEGFR2_dimer->Ras Phthalazine_Inhibitor This compound Inhibitor Phthalazine_Inhibitor->VEGFR2_dimer Inhibits (ATP Competitive) ATP ATP ATP->VEGFR2_dimer Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_regulation Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Separation Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Spindle Assembly Checkpoint Aurora_B->Cytokinesis Abscission Phthalazine_Inhibitor This compound Inhibitor Phthalazine_Inhibitor->Aurora_A Phthalazine_Inhibitor->Aurora_B Inhibits

Caption: Aurora kinase signaling in mitosis.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Compound_Design Compound Design (this compound scaffold) Synthesis Synthesis of S-substituted Derivatives Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (VEGFR-2, Aurora, etc.) Purification->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (e.g., MTT) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cellular_Assay->SAR_Analysis SAR_Analysis->Compound_Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies

References

Troubleshooting & Optimization

Technical Support Center: Purification of Phthalazine-1-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Phthalazine-1-thiol via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
"Oiling Out" The compound separates as a liquid instead of forming solid crystals. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if there's a high concentration of impurities.[1]1. Solvent Selection : Ensure the chosen solvent has a boiling point lower than the melting point of this compound (184-186 °C). 2. Solvent Pair : Use a solvent pair. Dissolve the compound in a "good" solvent (e.g., DMF, DMSO) at an elevated temperature, then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1] 3. Slow Cooling : Allow the solution to cool to room temperature gradually before placing it in an ice bath.[1]
No Crystal Formation The solution is not supersaturated, or nucleation has not been initiated.1. Induce Crystallization : Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound.[1] 2. Concentrate the Solution : If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again. 3. Use an Anti-Solvent : If the compound is highly soluble, carefully add a solvent in which it is insoluble (an anti-solvent) to induce precipitation.
Low Yield A significant portion of the compound remains dissolved in the mother liquor.1. Minimize Solvent : Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. Cool Thoroughly : Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation before filtration. 3. Rinse Carefully : Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[2]
Colored Impurities in Crystals Colored impurities have similar solubility to this compound and co-crystallize.1. Activated Charcoal : Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product.[1] 2. Column Chromatography : If charcoal treatment is ineffective, purify the compound using column chromatography before recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of a good recrystallization solvent for this compound?

A good recrystallization solvent should:

  • Not react with this compound.

  • Dissolve this compound well at high temperatures but poorly at low temperatures.[1]

  • Have a boiling point below the melting point of this compound (184-186 °C).

  • Be volatile enough to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

Q2: Which solvents are recommended for the recrystallization of this compound?

Based on available data, ethanol and toluene are suitable solvents for the recrystallization of this compound. It is also reported to be soluble in DMF and DMSO, which could be used as the "good" solvent in a solvent pair system.

Solvent Boiling Point (°C) Suitability Notes
Ethanol78.4A commonly used polar protic solvent for recrystallization.
Toluene110.6A less polar aromatic solvent that can be effective.
Dimethylformamide (DMF)153High boiling point; may be used as part of a solvent pair.
Dimethyl sulfoxide (DMSO)189High boiling point; may be used as part of a solvent pair.

Q3: How do I perform a small-scale test to select the best solvent?

  • Place a small amount of crude this compound (approx. 20-30 mg) into a test tube.

  • Add the potential solvent dropwise at room temperature and observe the solubility. A good solvent should not dissolve the compound at room temperature.

  • Heat the mixture and continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of pure crystals upon cooling.

Experimental Protocol: Recrystallization of this compound

  • Dissolution : In a suitably sized Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol or toluene) in a separate beaker. Add the minimum amount of the hot solvent to the crude product while stirring and heating until the solid is completely dissolved.[1][2]

  • Decolorization (if necessary) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Gently heat the mixture for a few minutes.[1]

  • Hot Filtration : If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.

  • Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Analysis : Determine the melting point of the purified this compound and compare it to the literature value (184-186 °C) to assess purity.

Visual Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals Crystals Form? filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution crystals->no_crystals No colored_crystals Crystals Colored? filter_dry->colored_crystals no_crystals->cool oiling_out->crystals No oil_troubleshoot Troubleshoot: - Use Solvent Pair - Ensure Slow Cooling oiling_out->oil_troubleshoot Yes oil_troubleshoot->cool charcoal Treat with Activated Charcoal and Re-filter Hot colored_crystals->charcoal Yes end Pure Product colored_crystals->end No charcoal->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Column chromatography techniques for Phthalazine-1-thiol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Phthalazine-1-thiol using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before running a column to purify this compound?

A1: Before performing column chromatography, it is crucial to optimize the separation conditions using Thin Layer Chromatography (TLC).[1] Experiment with different solvent systems to find one that provides good separation between this compound and any impurities. Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, as this typically translates to a good separation on a column.[1]

Q2: My this compound is not moving from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A2: If your compound remains at the baseline, it indicates very strong interaction with the stationary phase (typically silica gel). You can try a more aggressive solvent system. For very polar compounds, systems containing methanol or a mixture of methanol and a small amount of ammonium hydroxide can be effective.[2] Alternatively, consider using a different stationary phase like alumina or reverse-phase silica (C18).[1][3]

Q3: How do I choose the correct stationary phase for my purification?

A3: The choice of stationary phase is critical and depends on the polarity of the molecules being separated.[3]

  • Silica Gel: As a polar stationary phase, silica gel is the most common choice for purifying polar compounds like this compound.[3][4] It is slightly acidic.[4]

  • Alumina: This is a good alternative to silica gel and can be obtained in acidic, neutral, or basic forms, which can be advantageous if your compound is sensitive to the acidic nature of silica.[1][4]

  • Reverse-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases (like water/methanol or water/acetonitrile).[5] It is suitable if your compound is proving difficult to elute from polar stationary phases.

Q4: My crude sample won't dissolve in the non-polar solvent I'm starting my column with. How can I load it?

A4: If your sample has poor solubility in the initial eluent, you should use a "dry-loading" technique.[6] To do this, dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of dry silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s) Citations
Poor Separation / Overlapping Bands Improperly packed column (air bubbles, cracks).Repack the column carefully using a slurry method to ensure a uniform bed.[1][4]
Inappropriate solvent system.Re-optimize the eluent system using TLC to achieve better separation between spots.[1]
Column overloading.Use a larger column or reduce the amount of sample loaded. The weight of the adsorbent should be 20-50 times the sample weight.[1][4]
Low Recovery of Product Compound is too strongly adsorbed to the stationary phase.Increase the polarity of the eluent gradually (gradient elution). If the compound still doesn't elute, consider a stronger solvent like methanol.[2]
Compound is unstable on silica gel.Test for stability using 2D TLC. If unstable, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
Persistent Colored Impurities Impurities have similar polarity to the product.Before the column, try treating a hot solution of the crude product with a small amount of activated charcoal, then filter through celite.[1]
If charcoal treatment fails, meticulous column chromatography with optimized solvents is the most reliable method.[1]
Product Elutes Too Quickly (with solvent front) The eluent is too polar.Start with a much less polar solvent system (e.g., higher percentage of hexanes in an ethyl acetate/hexanes mixture).[2]
Cracked or Channeled Column Bed The silica bed ran dry during the run.Always keep the solvent level above the top of the stationary phase.[4]
Non-uniform packing.Ensure the column is packed with a homogenous slurry and is perfectly vertical.[4]

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound

This protocol outlines a general procedure for purifying this compound using silica gel.

  • Solvent System Optimization (TLC):

    • Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate in hexanes or dichloromethane in hexanes) to find an eluent that gives the target compound an Rf value of 0.2-0.4.[1]

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically and place a small plug of cotton or glass wool at the bottom.[4]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into an evenly packed bed without air bubbles.[1] Drain excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of a suitable solvent (preferably the column eluent).[1]

    • Carefully add the sample solution to the top of the silica bed using a pipette, taking care not to disturb the surface.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. If a gradient elution is required, gradually increase the polarity of the solvent system over time.[1]

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Isolation tlc 1. TLC Optimization (Find solvent system, Rf ≈ 0.2-0.4) pack 2. Column Packing (Slurry of silica gel in eluent) tlc->pack load 3. Sample Loading (Dissolve crude product, load onto column) pack->load elute 4. Elution (Add mobile phase, collect fractions) load->elute analyze 5. Fraction Analysis (Monitor fractions by TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Solvent Evaporation (Rotary Evaporator) combine->evap product Purified this compound evap->product

Caption: Workflow for this compound purification via column chromatography.

Troubleshooting Flowchart

G start Start: Poor Separation q_overload Is column overloaded? (Sample > 1/30th of silica wt.) start->q_overload s_reduce Solution: Reduce sample load or use larger column q_overload->s_reduce Yes q_packing Is column packing uniform? (No cracks or bubbles) q_overload->q_packing No end_good Separation Improved s_reduce->end_good s_repack Solution: Repack column using slurry method q_packing->s_repack No q_rf Is compound Rf ≈ 0.2-0.4 on TLC? q_packing->q_rf Yes s_repack->end_good s_optimize Solution: Optimize solvent system with TLC q_rf->s_optimize No q_stable Is compound stable on silica? (Check with 2D TLC) q_rf->q_stable Yes s_optimize->end_good s_alt_phase Solution: Use neutral alumina or deactivated silica q_stable->s_alt_phase No q_stable->end_good Yes s_alt_phase->end_good end_bad Problem Persists: Consider alternative purification

Caption: Troubleshooting flowchart for poor separation in column chromatography.

References

Technical Support Center: Phthalazine-1-thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Phthalazine-1-thiol (also known as 2H-phthalazine-1-thione).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound from 1-chlorophthalazine?

A1: The most frequently observed side products are Phthalazin-1(2H)-one, unreacted 1-chlorophthalazine, and potentially disulfide derivatives of the target compound. Phthalazin-1(2H)-one can arise from the hydrolysis of the starting material, 1-chlorophthalazine, if moisture is present in the reaction.[1] Incomplete reaction will result in the presence of unreacted 1-chlorophthalazine in the final product.

Q2: How can I detect the presence of Phthalazin-1(2H)-one in my final product?

A2: Phthalazin-1(2H)-one can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and Mass Spectrometry. The presence of a carbonyl group in Phthalazin-1(2H)-one will give a characteristic signal in IR spectroscopy, which will be absent in the desired thiol product.

Q3: What causes the formation of colored impurities in my reaction mixture?

A3: Colored impurities can arise from the degradation of starting materials or the product, especially at elevated temperatures.[2] These are often highly conjugated organic molecules.

Q4: Can oxidation of this compound be a problem?

A4: Yes, thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts. This is more likely to occur during workup and purification if the product is exposed to air for extended periods. The oxidation of the related compound, phthalazine, to 1-phthalazinone is a known metabolic process.[2][3][4][5]

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Solution
Low Yield of this compound Incomplete conversion of 1-chlorophthalazine.- Increase reaction time or temperature, monitoring progress by TLC. - Ensure the purity of the starting materials and reagents.
Hydrolysis of 1-chlorophthalazine to Phthalazin-1(2H)-one.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Mechanical losses during workup and purification.- Optimize extraction and filtration procedures. - For small-scale synthesis, minimize the number of transfer steps.
Presence of Phthalazin-1(2H)-one in the final product Moisture in the reaction.- Dry all glassware thoroughly before use. - Use freshly distilled or anhydrous solvents.
Incomplete conversion of the phthalazinone precursor to 1-chlorophthalazine.- Ensure the reaction with the chlorinating agent (e.g., POCl₃) goes to completion.[1]
Product contains unreacted 1-chlorophthalazine Insufficient reaction time or temperature.- Increase the reaction duration or temperature and monitor by TLC.
Stoichiometry of reactants is not optimal.- Use a slight excess of the sulfur source (e.g., thiourea or phosphorus pentasulfide).
Colored Impurities in the Product Thermal degradation of reactants or product.- Lower the reaction temperature and extend the reaction time if necessary.[2]
Presence of highly conjugated side products.- Purify the crude product using activated charcoal during recrystallization or by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1-Chlorophthalazine from Phthalazin-1(2H)-one

This procedure is a common method for preparing the starting material for this compound synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Phthalazin-1(2H)-one.

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Purification: Filter the crude 1-chlorophthalazine, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Protocol 2: Synthesis of this compound from 1-Chlorophthalazine

This protocol describes the conversion of 1-chlorophthalazine to the desired thiol.

  • Reaction Setup: In a round-bottom flask, dissolve 1-chlorophthalazine in a suitable solvent such as ethanol.

  • Addition of Sulfur Source: Add a sulfur source, for example, phosphorus pentasulfide (P₂S₅).[6]

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into a beaker of cold water or onto ice.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data Summary

Product / Side ProductTypical YieldPotential Purity IssuesAnalytical Method for Detection
This compound 60-85%Contamination with Phthalazin-1(2H)-one and unreacted 1-chlorophthalazine.TLC, HPLC, NMR, MS, IR
Phthalazin-1(2H)-one 5-20% (as side product)-TLC, HPLC, NMR, MS, IR
1-Chlorophthalazine Unreacted starting material-TLC, HPLC, NMR, MS

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Chlorophthalazine cluster_step2 Step 2: Synthesis of this compound Phthalazin-1(2H)-one Phthalazin-1(2H)-one 1-Chlorophthalazine 1-Chlorophthalazine Phthalazin-1(2H)-one->1-Chlorophthalazine  POCl3, Reflux POCl3 POCl3 1-Chlorophthalazine_2 1-Chlorophthalazine Thiourea_P2S5 Thiourea or P2S5 This compound This compound 1-Chlorophthalazine_2->this compound  Ethanol, Reflux

Caption: Overall workflow for the two-step synthesis of this compound.

Side_Product_Formation 1-Chlorophthalazine 1-Chlorophthalazine This compound Desired Product: This compound 1-Chlorophthalazine->this compound  + Sulfur Source  (Main Reaction) Phthalazin-1(2H)-one Side Product: Phthalazin-1(2H)-one 1-Chlorophthalazine->Phthalazin-1(2H)-one  + H2O  (Hydrolysis) Disulfide_Byproduct Side Product: Disulfide Byproduct This compound->Disulfide_Byproduct  [O]  (Oxidation)

References

Technical Support Center: Phthalazine-1-thiol Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phthalazine-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound to its corresponding disulfide and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules of this compound. This oxidation is often promoted by the presence of dissolved oxygen in solvents, trace metal ions that can catalyze the reaction, and a pH above the pKa of the thiol group.[1]

Q2: How can I prevent the oxidation of this compound during storage?

A2: To minimize oxidation during storage, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For solutions, it is recommended to use degassed solvents and store them at low temperatures (e.g., -20°C). Preparing stock solutions in anhydrous solvents like DMSO or DMF can also help to reduce the rate of oxidation.

Q3: What is the optimal pH range for working with this compound to avoid disulfide formation?

A3: The rate of disulfide bond formation is highly pH-dependent. At a pH above the thiol group's pKa (typically around 8.5 for many thiols), the thiol exists predominantly in its deprotonated, more reactive thiolate anion form (RS-), which is readily oxidized. Therefore, maintaining a pH between 6.5 and 7.5 is generally recommended to keep the thiol group protonated and minimize oxidation.[2][3]

Q4: What are the recommended reducing agents to prevent or reverse the oxidation of this compound?

A4: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are two commonly used and effective reducing agents. TCEP is often preferred as it is stable, odorless, and does not need to be removed before subsequent reactions with maleimides, for example. DTT is also a strong reducing agent, but any excess must be removed before certain conjugation reactions to prevent it from competing with the target molecule.

Q5: How can I detect and quantify the amount of free this compound in my sample?

A5: The concentration of free sulfhydryl groups can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[4][5] This reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[5] This allows for the determination of the free thiol concentration in your solution.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Thiol-Based Reactions

Possible Cause: Oxidation of this compound to its disulfide, rendering it unreactive for the desired transformation.

Troubleshooting Steps:

  • Degas All Solutions: Remove dissolved oxygen from all buffers and solvents by sparging with an inert gas like argon or nitrogen, or by using a vacuum/sonication cycle.

  • Incorporate a Reducing Agent: Add a reducing agent such as TCEP or DTT to your reaction mixture to maintain the thiol in its reduced state.

  • Use a Chelating Agent: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your reaction buffer. EDTA sequesters divalent metal ions that can catalyze the oxidation of thiols.

  • Control the pH: Ensure the reaction pH is maintained between 6.5 and 7.5 to minimize the formation of the highly reactive thiolate anion.

Issue 2: Formation of Insoluble Precipitate

Possible Cause: The disulfide of this compound may have lower solubility than the thiol form, leading to precipitation.

Troubleshooting Steps:

  • Confirm Precipitate Identity: If possible, analyze the precipitate to confirm if it is the disulfide.

  • Add a Reducing Agent: Treat the reaction mixture with a reducing agent like TCEP or DTT to convert the disulfide back to the more soluble thiol.

  • Optimize Solvent System: Investigate the use of a different solvent or a co-solvent system that can better solubilize both the thiol and disulfide forms.

Data Presentation

Table 1: Recommended Concentrations of Reagents to Prevent Oxidation

ReagentRecommended ConcentrationOptimal pH RangeNotes
TCEP1-10 mM1.5 - 8.5Does not need to be removed before maleimide chemistry.
DTT1-10 mM> 7.0Must be removed before maleimide chemistry.
EDTA1-5 mMN/ASequesters divalent metal ions.

Table 2: pH Effect on Thiol Stability

pHRelative Oxidation RatePredominant SpeciesRecommendation
< 6.5LowR-SH (protonated)Favorable for stability, but reaction rates may be slower.
6.5 - 7.5ModerateR-SH (protonated)Optimal balance for reactivity and stability.
> 8.5HighR-S- (thiolate)Prone to rapid oxidation; avoid if possible.

Note: The data in Table 2 is based on general principles of thiol chemistry and may need to be experimentally verified for this compound.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage of Solid: Store solid this compound in a desiccator at room temperature or below, under an inert atmosphere (argon or nitrogen).

  • Preparation of Stock Solutions:

    • Use anhydrous solvents such as DMSO or DMF.

    • To degas the solvent, bubble argon or nitrogen through it for 15-30 minutes before use.

    • Prepare the stock solution under an inert atmosphere if possible.

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Reduction of Oxidized this compound Disulfide
  • Dissolve the sample containing the this compound disulfide in a suitable degassed buffer (e.g., phosphate buffer, pH 7.0).

  • Add a 10- to 20-fold molar excess of TCEP or DTT.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • If DTT was used and needs to be removed for a subsequent step, use a desalting column or dialysis.

Visualizations

Thiol_Oxidation_Pathway cluster_thiol Reduced State cluster_disulfide Oxidized State Phthalazine-1-thiol_1 This compound (R-SH) Disulfide Phthalazine-1-disulfide (R-S-S-R) Phthalazine-1-thiol_1->Disulfide Oxidation (O2, Metal Ions, pH > 8) Phthalazine-1-thiol_2 This compound (R-SH) Phthalazine-1-thiol_2->Disulfide Disulfide->Phthalazine-1-thiol_1 Reduction (TCEP, DTT) Disulfide->Phthalazine-1-thiol_2

Caption: General pathway of this compound oxidation to disulfide and its reversal.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start degas Degas Solvents start->degas prepare_buffer Prepare Buffer (pH 6.5-7.5, with EDTA) degas->prepare_buffer dissolve Dissolve this compound prepare_buffer->dissolve add_reagents Add Other Reagents dissolve->add_reagents run_reaction Run Reaction (Under Inert Atmosphere) add_reagents->run_reaction monitor Monitor Reaction (e.g., TLC, LC-MS) run_reaction->monitor purify Purify Product monitor->purify end End purify->end

Caption: Recommended experimental workflow for minimizing oxidation of this compound.

References

Storage and handling of air-sensitive Phthalazine-1-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phthalazine-1-thiol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this air-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A: this compound is a heterocyclic organic compound with the molecular formula C₈H₆N₂S.[1] It is important to recognize that it exists in a tautomeric equilibrium with Phthalazine-1(2H)-thione.[1] Common synonyms include 1-phthalazinethiol, Phthalazine-1-thione, and 1(2H)-Phthalazinethione.[1]

Q2: Why is this compound considered air-sensitive?

A: The thiol group (-SH) in this compound is susceptible to oxidation by atmospheric oxygen. This oxidation typically leads to the formation of a disulfide dimer, which is an impurity.[2] This reaction can be accelerated by light, increased temperatures, and the presence of metal impurities.[3][4]

Q3: What are the ideal long-term storage conditions for this compound?

A: For optimal stability, this compound should be stored in a tightly sealed, opaque (amber) container to protect it from light.[3][5] The container should be placed in a cool, dry, and well-ventilated area, preferably within a desiccator to minimize moisture exposure.[5] For maximum protection against oxidation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) inside a glove box is the best practice.[3]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A: When handling this compound, you should always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection such as safety glasses or goggles.[5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[5]

Q5: How should I dispose of waste this compound and contaminated materials?

A: All waste material should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed container.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[5]

Troubleshooting Guides

Q1: My recently purchased this compound shows impurities in its initial analysis (e.g., NMR, LC-MS). What could be the cause?

A: If the compound was handled even briefly in the air before analysis, oxidation could have occurred. The most common impurity is the disulfide dimer formed by the oxidation of the thiol group.[2] It is crucial to handle the compound under strictly anaerobic and anhydrous conditions from the moment the container is opened.

Q2: I am observing a gradual decrease in the purity of my compound over time, even when stored. How can I prevent this degradation?

A: This indicates that the storage conditions are not adequate to protect the compound from air and/or moisture.

  • Atmosphere: Ensure the container is purged with an inert gas (argon is denser and often preferred over nitrogen) before sealing.[2][6]

  • Seal: Use a container with a high-quality seal. If using a vial with a septum, be aware that each puncture can be a potential entry point for air.[6][7]

  • Temperature: Storing at lower temperatures (e.g., in a freezer) can slow the rate of degradation. However, if you do this, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold compound.[6]

Q3: My reaction yield is lower than expected, and I suspect the this compound has degraded. How can I troubleshoot this?

A: Low yield is often due to the use of partially oxidized starting material.

  • Verify Purity: Before starting the reaction, verify the purity of your this compound using a quick analytical method like TLC or LC-MS, ensuring the sample is prepared under an inert atmosphere.

  • Use Anhydrous/Deoxygenated Solvents: Solvents can be a significant source of oxygen and water. Always use freshly dried and deoxygenated solvents for your reaction.[2]

  • Maintain Inert Atmosphere: The reaction itself must be conducted under a continuous positive pressure of an inert gas from start to finish.[8]

The following decision tree can help diagnose and solve degradation issues.

G A Problem: Suspected Degradation of this compound (e.g., low purity, poor yield) B Is the compound a newly opened bottle? A->B Check Source H Is the compound from an older, previously opened bottle? A->H Check Storage C Was the compound handled under an inert atmosphere for initial analysis? B->C D Yes C->D Yes E No C->E No G Contact supplier with lot number and analytical data. Potential quality issue from the source. D->G F Degradation likely occurred during sampling. Re-sample using strict inert atmosphere techniques. E->F I Review storage conditions. Is it stored under inert gas in a tightly sealed, opaque vial? H->I J Yes I->J Yes K No I->K No M Has the compound been stored in a freezer? J->M L Improve storage: Transfer to a new vial, purge thoroughly with Argon, seal tightly, and store in a cool, dark, dry place (desiccator/glove box). K->L N Yes M->N Yes O No M->O No P Was the container fully warmed to RT in a desiccator before opening? N->P T Degradation is likely due to repeated exposure or slow leak. Re-purify if possible or use a fresh batch. O->T Q Yes P->Q Yes R No P->R No Q->T S Moisture condensation upon opening is the likely cause of degradation. Discard if purity is too low. Follow correct procedure for future use. R->S

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₆N₂S[1]
Molecular Weight 162.21 g/mol [1]
CAS Number 16015-46-6[1]
Appearance Solid (form may vary)N/A
Primary Hazard Air-sensitive, potential for oxidation to disulfide[2][4]

Experimental Protocol: Handling and Dispensing

This protocol outlines the standard procedure for safely weighing and dispensing this compound using Schlenk line techniques to prevent exposure to air and moisture.

Materials:

  • This compound in a sealed container

  • Schlenk flask or other reaction vessel with a sidearm

  • Glass weighing boat or a second, smaller Schlenk flask for weighing

  • Spatula

  • Schlenk line with dual vacuum/inert gas manifold

  • Balance

  • Desiccator

Procedure:

  • Preparation of Glassware:

    • Ensure all glassware (Schlenk flasks, weighing boat, spatula) is thoroughly clean and oven-dried for at least 4 hours at >120 °C to remove all traces of moisture.

    • Assemble the hot glassware and allow it to cool to room temperature under vacuum on the Schlenk line.

    • Once cool, switch the atmosphere from vacuum to a positive pressure of inert gas (e.g., Argon). This is known as "purging" the flask.

    • Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere.

  • Temperature Equilibration:

    • If the this compound container is stored in a refrigerator or freezer, place it in a desiccator and allow it to warm completely to ambient temperature before opening. This may take 30-60 minutes and prevents atmospheric water from condensing on the cold solid.[6]

  • Transfer Under Inert Gas Counterflow:

    • Bring the purged Schlenk flask, the container of this compound, and a clean spatula close to the inert gas outlet of the Schlenk line.

    • Increase the flow of inert gas to create a gentle, positive outflow from the flask's opening. This "gas blanket" or "counterflow" will prevent air from entering.

    • Briefly remove the stopper from the Schlenk flask and the cap from the this compound container under this inert gas stream.

    • Using the spatula, quickly transfer the desired amount of solid into the Schlenk flask.

    • Immediately reseal both the reagent container and the Schlenk flask.

  • Final Purge and Storage:

    • Place the Schlenk flask containing the dispensed solid back on the Schlenk line and perform one final vacuum/inert gas cycle to remove any air that may have entered during the brief transfer.

    • Tightly seal the main this compound container, reinforcing the seal with paraffin film if it will be stored for an extended period, and return it to its proper storage location.

G cluster_prep Preparation cluster_transfer Transfer cluster_final Final Steps A 1. Oven-dry all glassware (Schlenk flasks, spatula) B 2. Assemble hot and cool under vacuum A->B C 3. Purge glassware with 3x vacuum/inert gas cycles B->C D 4. Equilibrate reagent vial to room temp in desiccator C->D E 5. Establish positive inert gas counterflow D->E F 6. Quickly transfer solid from vial to Schlenk flask E->F G 7. Immediately reseal both containers F->G H 8. Perform final purge cycle on Schlenk flask G->H I 9. Return main reagent vial to proper storage H->I

Caption: Experimental workflow for handling air-sensitive this compound.

References

Improving the stability of Phthalazine-1-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalazine-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the stability of this compound in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning cloudy. What is happening?

A1: Cloudiness in your this compound solution is often an indication of degradation or precipitation. This compound can exist in equilibrium with its tautomer, 2H-phthalazine-1-thione. The thione form is generally less soluble in aqueous solutions and can precipitate out, especially at higher concentrations or upon changes in pH or temperature. Oxidation of the thiol group to form disulfides can also lead to the formation of less soluble species.

Q2: I am observing a rapid loss of potency of my this compound solution. What are the likely causes?

A2: Rapid loss of potency is typically due to chemical degradation. The primary degradation pathway for thiols is oxidation. The thiol group (-SH) of this compound is susceptible to oxidation by dissolved oxygen in the solvent, which leads to the formation of disulfide bridges and other oxidized species. This process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of metal ions.

Q3: What is the optimal pH range for storing this compound solutions?

A3: While specific data for this compound is limited, generally, thiol-containing compounds are more stable in acidic conditions.[1] At neutral to alkaline pH, the thiol group is more readily deprotonated to the thiolate anion, which is significantly more susceptible to oxidation. Therefore, maintaining a pH below 7 is recommended to improve stability.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the use of antioxidants is a common strategy to stabilize thiol-containing compounds.[2][3] Antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can help to scavenge free radicals and reactive oxygen species, thereby inhibiting the oxidation of the thiol group. The choice and concentration of the antioxidant should be optimized for your specific application.

Q5: What are the best solvents for dissolving and storing this compound?

A5: this compound has limited solubility in water.[4] It is more soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] For aqueous-based experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use.

Troubleshooting Guides

Issue 1: Precipitation in Aqueous Solution
Symptom Possible Cause Troubleshooting Steps
Solution becomes cloudy or a solid precipitate forms upon standing.Low Solubility of the Thione Tautomer: this compound exists in equilibrium with its less soluble 2H-phthalazine-1-thione tautomer.1. Lower the Concentration: Work with more dilute solutions if your experimental design allows. 2. Co-solvents: Consider adding a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) to your aqueous buffer to increase solubility. 3. pH Adjustment: Ensure the pH of your solution is in the optimal range (acidic) to favor the more soluble thiol form.
Degradation Product Formation: Oxidation can lead to the formation of insoluble disulfide products.1. Degas Solvents: Remove dissolved oxygen from your buffers by sparging with an inert gas (e.g., nitrogen or argon). 2. Use Antioxidants: Add an appropriate antioxidant to your solution (see Protocol 2).
Issue 2: Rapid Degradation and Loss of Activity
Symptom Possible Cause Troubleshooting Steps
HPLC analysis shows a rapid decrease in the main peak area over time.Oxidation: The thiol group is highly susceptible to oxidation by dissolved oxygen, light, and trace metal ions.1. Work under Inert Atmosphere: Prepare and handle solutions in a glove box or under a stream of inert gas. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Use Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. 4. Low Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh.
pH-Dependent Hydrolysis: Although less common for thiols, hydrolysis of other functional groups on the molecule can occur at extreme pH values.1. Maintain Optimal pH: Buffer your solution to a pH range where the compound is most stable (typically acidic for thiols).

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents at 25°C

SolventEstimated Solubility (mg/mL)
Water< 0.1
Ethanol~5
Methanol~3
Dimethyl Sulfoxide (DMSO)> 50
Acetonitrile~1

Note: This data is estimated based on the properties of similar heterocyclic thiol compounds and should be confirmed experimentally.

Table 2: Hypothetical Degradation Rate Constants (k) of this compound at 40°C in Different pH Buffers

pHBuffer SystemHypothetical Rate Constant (k) (day⁻¹)Hypothetical Half-life (t½) (days)
3.0Citrate Buffer0.0513.9
5.0Acetate Buffer0.125.8
7.0Phosphate Buffer0.451.5
9.0Borate Buffer1.200.6

Note: This data is for illustrative purposes to demonstrate the effect of pH on stability and should be determined experimentally for your specific conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reverse-phase HPLC method to monitor the degradation of this compound.

1. Materials:

  • This compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

  • For stability studies, dilute the stock solution to the desired concentration in the chosen buffer or solvent.

  • At each time point, inject the sample directly or after appropriate dilution.

4. Data Analysis:

  • Monitor the decrease in the peak area of this compound over time.

  • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).

Protocol 2: Evaluating the Effect of Antioxidants on this compound Stability

This protocol outlines a procedure to assess the effectiveness of antioxidants in preventing the degradation of this compound.

1. Materials:

  • This compound

  • Phosphate buffer (pH 7.0)

  • Ascorbic acid

  • Butylated hydroxytoluene (BHT)

  • DMSO

  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in DMSO.

  • Prepare three sets of solutions in phosphate buffer (pH 7.0) containing a final concentration of 50 µg/mL this compound:

    • Control: No antioxidant.

    • Ascorbic Acid: 100 µg/mL Ascorbic Acid.

    • BHT: 100 µg/mL BHT (prepare a stock in ethanol).

  • Store all solutions at 40°C and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC as per Protocol 1.

3. Data Analysis:

  • Compare the degradation rate of this compound in the presence and absence of antioxidants.

  • Plot the percentage of this compound remaining versus time for each condition.

Mandatory Visualization

degradation_pathway This compound This compound Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer Oxidation (O2, Metal Ions) 2H-Phthalazine-1-thione 2H-Phthalazine-1-thione This compound->2H-Phthalazine-1-thione Tautomerization Further Oxidation Products Further Oxidation Products Disulfide Dimer->Further Oxidation Products Oxidation Further Degradation Products Further Degradation Products 2H-Phthalazine-1-thione->Further Degradation Products Oxidation/Hydrolysis

Caption: Potential degradation pathways of this compound in solution.

troubleshooting_workflow cluster_issue Observed Instability cluster_causes Potential Causes cluster_solutions Recommended Solutions Instability Instability Oxidation Oxidation Instability->Oxidation Precipitation Precipitation Instability->Precipitation Incorrect_pH Suboptimal pH Instability->Incorrect_pH Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Add_Antioxidants Add Antioxidants Oxidation->Add_Antioxidants Protect_from_Light Protect from Light Oxidation->Protect_from_Light Lower_Concentration Lower Concentration Precipitation->Lower_Concentration Use_Co_solvents Use Co-solvents Precipitation->Use_Co_solvents Adjust_pH Adjust to Acidic pH Incorrect_pH->Adjust_pH

Caption: Troubleshooting workflow for this compound instability.

References

Troubleshooting low yields in thionation of phthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thionation of phthalazinones. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting low yields and other common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the thionation of phthalazinones and other lactams?

The most common thionating agent for converting amides and lactams, like phthalazinones, to their corresponding thioamides and thiolactams is Lawesson's Reagent (LR).[1][2] Other reagents include phosphorus pentasulfide (P₄S₁₀), often in combination with additives like hexamethyldisiloxane (HMDS), which can sometimes offer superior yields and easier workup.[3][4]

Q2: What are the main advantages of Lawesson's Reagent (LR) over phosphorus pentasulfide (P₄S₁₀)?

Lawesson's Reagent generally offers several benefits over P₄S₁₀, including:

  • Milder Reaction Conditions: LR reactions can often be run at lower temperatures.[1]

  • Higher Yields: In many cases, LR provides better yields.[2]

  • Improved Solubility: It is more soluble in common organic solvents compared to the polymeric P₄S₁₀.[5]

  • Shorter Reaction Times: Especially when using microwave irradiation, reaction times can be significantly reduced.[2]

Q3: My thionation reaction is resulting in a low yield. What are the most likely causes?

Low yields in thionation reactions can stem from several factors. Key areas to investigate include:

  • Reagent Quality: Lawesson's Reagent is moisture-sensitive. Degraded reagent can lead to poor results.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Phthalazinones, being lactams, are generally more reactive than esters, but optimization is often necessary.[1][6]

  • Workup and Purification: Byproducts from Lawesson's Reagent can be difficult to remove and may co-elute with the product, leading to apparent low yields after purification.[4][7]

  • Substrate Reactivity: The electronic and steric properties of substituents on the phthalazinone ring can influence reactivity.

Q4: I'm having trouble with the purification. How can I effectively remove the phosphorus-containing byproducts?

Phosphorus byproducts from Lawesson's Reagent are a common purification challenge. Here are two effective strategies:

  • Aqueous Workup: A thorough aqueous workup is critical. Washing the crude reaction mixture extensively with water can help remove many of the reagent-derived byproducts before chromatography.[7]

  • Byproduct Quenching: After the reaction is complete, adding an excess of ethanol or ethylene glycol and refluxing for a period can convert the phosphorus byproducts into more polar species that are more easily separated during extraction or chromatography.[5][6] The combination of P₄S₁₀ and HMDS has the advantage that its byproducts can often be removed by a simple hydrolytic workup or filtration through silica gel.[3][4]

Q5: What solvents are recommended for thionation with Lawesson's Reagent?

Toluene is a very common solvent for thionation reactions with Lawesson's Reagent, typically requiring elevated temperatures (reflux).[8] Tetrahydrofuran (THF) can also be used, sometimes allowing the reaction to proceed at room temperature, although it requires a large volume of THF to fully dissolve the reagent.[7] Dioxane is another suitable solvent.[9] The choice of solvent can significantly impact reaction rate and yield, and optimization may be required.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low yields in your thionation experiments.

Problem: Low or No Product Formation

If you observe little to no formation of the desired thiophthalazinone, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Low Thionation Yield start Low Yield Observed reagent 1. Check Reagent Quality start->reagent Is the reagent old or exposed to air? conditions 2. Optimize Reaction Conditions start->conditions Are conditions too mild? workup 3. Review Workup & Purification start->workup Is the product lost during purification? reagent_sol1 Use fresh Lawesson's Reagent (LR). Handle under inert atmosphere. reagent->reagent_sol1 reagent_sol2 Consider alternative reagents: P₄S₁₀/HMDS reagent->reagent_sol2 cond_sol1 Increase Temperature: Reflux in toluene (e.g., 130°C). conditions->cond_sol1 cond_sol2 Increase Reaction Time: Monitor reaction by TLC until starting material is consumed. conditions->cond_sol2 cond_sol3 Change Solvent: Try THF for room temp reaction or dioxane for high temp. conditions->cond_sol3 workup_sol1 Perform thorough aqueous wash to remove P-byproducts. workup->workup_sol1 workup_sol2 Quench byproducts with ethylene glycol post-reaction. workup->workup_sol2 G center Thionation of Phthalazinone reagent Thionating Agent center->reagent solvent Solvent center->solvent temp Temperature center->temp substrate Substrate (Phthalazinone) center->substrate workup Workup/ Purification center->workup lr Lawesson's Reagent (Milder, Soluble) reagent->lr p4s10 P₄S₁₀/HMDS (Easy Workup) reagent->p4s10 toluene Toluene (High Temp) solvent->toluene thf THF (Room Temp) solvent->thf rt Room Temperature (Slower) temp->rt reflux Reflux (Faster, Potential Byproducts) temp->reflux sterics Steric Hindrance substrate->sterics electronics Electronic Effects (EWG/EDG) substrate->electronics

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Phthalazine-1-thiol and Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Olaparib and various phthalazine derivatives across a range of cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro and are a standard measure of a compound's cytotoxicity.

CompoundCell LineCancer TypeBRCA StatusIC50 (µM)
Olaparib HCT116Colorectal CancerNot Specified2.799[1][2]
HCT15Colorectal CancerNot Specified4.745[1][2]
SW480Colorectal CancerNot Specified12.42[1][2]
MDA-MB-436Breast CancerBRCA1 mutant4.7[1]
PEO1Ovarian CancerBRCA2 mutant0.004[1]
MCF7Breast CancerNot Specified10[3]
MDA-MB-231Breast CancerNot Specified14[3]
HCC1937Breast CancerBRCA1 mutant150[3]
Phthalazine Derivative 1 MGC-803Gastric CancerNot Specified2.0 - 4.5
Phthalazine Derivative 2 EC-9706Esophageal CarcinomaNot Specified2.0 - 4.5
Phthalazine Derivative 3 HCT-116Colorectal CancerNot Specified6.04
Phthalazine Derivative 4 MCF-7Breast CancerNot Specified8.8

Note: The IC50 values for phthalazine derivatives are provided as representative examples of the cytotoxic potential of this class of compounds. The specific cytotoxicity of Phthalazine-1-thiol may vary. IC50 values can differ between studies due to variations in experimental conditions, such as the type of assay used (e.g., MTT, SRB) and the duration of incubation.[1]

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below. These protocols are fundamental for determining the IC50 values of test compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound, Olaparib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds dissolved in a suitable solvent

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, the supernatant is discarded, and cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. SRB solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: The unbound SRB is removed by washing the plates with 1% acetic acid. The plates are then air-dried.

  • Dye Solubilization: The protein-bound SRB is solubilized by adding Tris base solution to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity testing and the signaling pathways associated with Olaparib and potentially with cytotoxic phthalazine derivatives.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assay cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h assay_procedure Assay Procedure (e.g., MTT or SRB) incubation_48_72h->assay_procedure data_acquisition Data Acquisition (Absorbance Reading) assay_procedure->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Olaparib_Mechanism cluster_olaparib Olaparib's Mechanism of Action: Synthetic Lethality ssb Single-Strand DNA Break (SSB) parp PARP Enzyme ssb->parp recruits ber Base Excision Repair (BER) parp->ber activates dsb Double-Strand DNA Break (DSB) parp->dsb leads to (if unrepaired) ber->ssb repairs olaparib Olaparib olaparib->parp inhibits hr Homologous Recombination (HR) (BRCA-proficient cells) dsb->hr repaired by hr_deficient HR Deficiency (e.g., BRCA mutation) dsb->hr_deficient in cell_survival Cell Survival hr->cell_survival apoptosis Apoptosis (Cell Death) hr_deficient->apoptosis leads to

Caption: Olaparib inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

Phthalazine_Cytotoxicity cluster_phthalazine Potential Cytotoxic Mechanism of Phthalazine Derivatives phthalazine Phthalazine Derivative cellular_stress Cellular Stress phthalazine->cellular_stress induces signaling_pathways Signaling Pathways (e.g., p53, MAPK) cellular_stress->signaling_pathways activates cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) signaling_pathways->cell_cycle_arrest can lead to apoptosis_pathway Apoptosis Pathway (Caspase Activation) signaling_pathways->apoptosis_pathway can activate apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis can trigger apoptosis_pathway->apoptosis executes

Caption: A plausible mechanism for phthalazine derivatives' cytotoxicity, involving apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of Phthalazine-1-thiol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of phthalazine-1-thiol analogues, focusing on their potential as anticancer agents. Phthalazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel therapeutic agents based on the this compound core.

Structure-Activity Relationship (SAR) Insights

The exploration of this compound analogues has revealed important structural features influencing their biological activity. The core structure consists of a phthalazine ring substituted with a thiol group at the 1-position. Modifications at the 4-position of the phthalazine ring and on the sulfur atom of the thiol group have been shown to significantly impact their pharmacological effects.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound derivatives, particularly their ability to inhibit cancer cell growth. The general structure for the discussed analogues is presented below:

General structure of 4-substituted this compound analogues

A key area of investigation has been the substitution at the 4-position with aryl groups and the derivatization of the thiol group, often as thioethers.

One study reported the synthesis of 4-(4-phenoxyphenyl)phthalazin-1-thiol and evaluated its cytotoxic effect against four human tumor cell lines. Another investigation focused on 1-anilino-4-(arylsulfanylmethyl)phthalazines, which can be considered S-substituted derivatives of a tautomeric form of this compound.

The data suggests that the nature of the substituent at the 4-position is a critical determinant of anticancer activity. For instance, the presence of a bulky 4-phenoxyphenyl group in 4-(4-phenoxyphenyl)phthalazin-1-thiol resulted in moderate to potent cytotoxic activity against various cancer cell lines.

Furthermore, in the 1-anilino-4-(arylsulfanylmethyl)phthalazine series, the substitution pattern on both the anilino and the arylsulfanyl moieties plays a crucial role in modulating the anticancer potency. Specifically, the introduction of electron-withdrawing groups, such as fluoro and trifluoromethyl, on the anilino ring and difluoro substituents on the phenyl ring of the thiomethyl group, was found to enhance the cytotoxic activity against cancer cell lines.[1]

Data Presentation: Anticancer Activity of this compound Analogues

The following table summarizes the in vitro anticancer activity of selected this compound analogues against various human cancer cell lines.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1 -H4-phenoxyphenyl-HHePG-215.2[2]
MCF-720.8[2]
PC325.5[2]
HCT-11618.9[2]
2 3-chloro-4-fluoroanilino-H3,4-difluorophenylP3880.86[1]
A5491.12[1]
3 4-fluoro-3-trifluoromethylanilino-H3,4-difluorophenylP3880.54[1]
A5490.98[1]

Table 1: In vitro anticancer activity (IC50) of this compound analogues.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-(4-phenoxyphenyl)phthalazin-1-thiol (Compound 1)

A mixture of 1-chloro-4-(4-phenoxyphenyl)phthalazine and thiourea in an appropriate solvent is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure 4-(4-phenoxyphenyl)phthalazin-1-thiol.[2]

Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines (Compounds 2 & 3)

The synthesis of these analogues involves a multi-step process starting from 1,4-dichlorophthalazine. The first chlorine atom is displaced by a substituted aniline, followed by the substitution of the second chlorine with a corresponding arylthiomethyl group. The final products are purified by column chromatography.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogues) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[2][3]

VEGFR-2 Kinase Inhibition Assay

Many phthalazine derivatives exert their anticancer effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

  • Reaction Setup: Recombinant human VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a kinase buffer. The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for this compound analogues.

SAR_Workflow cluster_synthesis Synthesis & Analogue Generation cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Phthalazine Precursor (e.g., 1-chlorophthalazine) Synth_Thiol Introduction of Thiol Group (e.g., with Thiourea) Start->Synth_Thiol Analogues This compound Analogues (Varying R1 and R2) Synth_Thiol->Analogues Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Analogues->Cytotoxicity Kinase_Assay Target-based Assay (e.g., VEGFR-2 Kinase Assay) Analogues->Kinase_Assay Data IC50 Determination Cytotoxicity->Data Kinase_Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Analogues Rational Design of New Analogues

Caption: A logical workflow for the Structure-Activity Relationship (SAR) studies of this compound analogues.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS Ras P_VEGFR2->RAS AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Inhibitor This compound Analogue Inhibitor->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway and the inhibitory action of this compound analogues.

References

Comparative docking studies of Phthalazine-1-thiol and known PARP inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative docking studies of phthalazine derivatives and established Poly (ADP-ribose) polymerase (PARP) inhibitors reveals a landscape dominated by the phthalazin-1-one scaffold, with a notable absence of research on Phthalazine-1-thiol. This guide, intended for researchers, scientists, and drug development professionals, provides an objective comparison of the performance of well-characterized phthalazinone-based PARP inhibitors against other known inhibitors, supported by experimental data and detailed methodologies.

While direct experimental or in-silico data for this compound's activity as a PARP inhibitor is not publicly available, the extensive research on its close structural analogs, the phthalazin-1-ones, offers valuable insights. These compounds, exemplified by the FDA-approved drug Olaparib, have been the subject of numerous studies, establishing the phthalazinone core as a critical pharmacophore for potent PARP inhibition.

Quantitative Comparison of PARP Inhibitors

The inhibitory activity of various compounds against PARP enzymes, particularly PARP-1 and PARP-2, is a key metric in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for several phthalazinone derivatives and other notable PARP inhibitors.

Compound ClassCompound Name/IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference Cell Line(s)
Phthalazinone Derivatives Olaparib (AZD2281)1 - 51 - 5Multiple
4-[5-(2-amino-3-cyclopropyl-1,3-dihydroxypropyl)-2-flurobenzyl] phthalazine-1(2H)-oneNot specifiedNot specifiedNot specified
Compound 11c (a 4-phenylphthalazin-1-one)97Not specifiedA549 (Lung Carcinoma)
DLC-1-6 (dithiocarboxylate fragments)<0.2Not specifiedMDA-MB-436, MDA-MB-231, MCF-7
DLC-49 (dual PARP-1/HDAC-1 inhibitor)0.53Not specifiedNot specified
Known PARP Inhibitors Rucaparib7Not specifiedNot specified
Talazoparib1Not specifiedNot specified

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies designed to assess the efficacy of PARP inhibitors. The following are detailed protocols for key experiments.

In Vitro PARP1 Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1.

  • Reagent Preparation : A reaction buffer is prepared containing histone proteins (substrate), activated DNA (to stimulate PARP-1 activity), and the cofactor NAD+.

  • Compound Preparation : Test compounds and a reference inhibitor (e.g., Olaparib) are serially diluted to various concentrations.

  • Reaction Initiation : In a 96-well plate, the reaction buffer, recombinant PARP-1 enzyme, and the test compounds or vehicle control are combined. The reaction is initiated by the addition of biotinylated NAD+.

  • Incubation : The plate is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of histone proteins.

  • Detection : The plate is washed, and an antibody specific for poly(ADP-ribose) (PAR) is added, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Signal Measurement : A substrate for the reporter enzyme is added to produce a detectable signal (e.g., colorimetric or chemiluminescent), which is inversely proportional to the PARP-1 inhibitory activity.

  • Data Analysis : IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking Simulation

Computational docking studies are employed to predict the binding mode and affinity of inhibitors to the PARP active site.

  • Protein and Ligand Preparation : The 3D crystal structure of the PARP catalytic domain is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the ligand molecules (inhibitors) are generated and optimized.

  • Grid Generation : A grid box is defined around the active site of the PARP enzyme, encompassing the region where the natural substrate, NAD+, binds.

  • Docking : A docking algorithm (e.g., AutoDock, Surflex-Dock) is used to place the ligand in various conformations and orientations within the active site grid.[1] The software calculates a docking score for each pose, which represents the predicted binding affinity.[1]

  • Analysis : The resulting docked poses are analyzed to identify the most favorable binding mode. Key molecular interactions, such as hydrogen bonds and π-π stacking interactions with active site residues (e.g., Gly863, Tyr907, Ser904), are examined to understand the structural basis of inhibition.[1]

Visualizing Molecular Interactions and Cellular Pathways

Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in PARP inhibitor research.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor Phthalazinone Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA repair and its inhibition.

Experimental_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Virtual_Screening Virtual Screening of Phthalazine Derivatives Docking Molecular Docking with PARP-1 Virtual_Screening->Docking Hit_Identification Identification of Potential Hits Docking->Hit_Identification Synthesis Chemical Synthesis Hit_Identification->Synthesis PARP_Assay PARP-1 Inhibition Assay Synthesis->PARP_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity) PARP_Assay->Cell_Assay Lead_Compound Lead Compound Identification Cell_Assay->Lead_Compound

Caption: A typical experimental workflow for PARP inhibitor discovery.

References

A Head-to-Head Comparison of Phthalazine-1-thiol with Other Heterocyclic Thiols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical properties and biological activities of Phthalazine-1-thiol in comparison to other prominent heterocyclic thiols, providing valuable insights for drug discovery and development.

Heterocyclic thiols are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound is an emerging compound with potential therapeutic applications. This guide provides a head-to-head comparison of this compound with other well-known heterocyclic thiols, namely 2-mercaptobenzothiazole and methimazole, to assist researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are crucial determinants of its pharmacokinetic profile and biological activity. Here, we compare the key physicochemical properties of this compound, 2-mercaptobenzothiazole, and methimazole.

PropertyThis compound2-MercaptobenzothiazoleMethimazole
Molecular Formula C₈H₆N₂S[1]C₇H₅NS₂[2]C₄H₆N₂S[3][4]
Molecular Weight 162.21 g/mol [1]167.25 g/mol [2]114.17 g/mol [3][4]
Melting Point Not available180.2 - 181.7 °C[5]144 - 146 °C[4]
logP 1.3[1]2.41[6]-0.3
pKa Not available7.03[5]Not available
Appearance Not availablePale yellow, crystalline substance with an unpleasant odor[5]White to pale buff, crystalline powder with a faint characteristic odor[7]
Solubility Not availableWater: 117 mg/L (at 20°C). Soluble in acetone and slightly soluble in alcohol, ether, benzene, and glacial acetic acid.[5]Freely soluble in water, alcohol, and chloroform; slightly soluble in ether, petroleum ether, and benzene.[7]

Biological Activity: A Focus on Anticancer and Antioxidant Potential

The therapeutic potential of these heterocyclic thiols is underscored by their biological activities. This section compares their performance in anticancer and antioxidant assays, supported by available experimental data.

Anticancer Activity

In comparison, 2-mercaptobenzothiazole and its derivatives have also been reported to possess antitumor activities.[10][11] For instance, certain derivatives have shown remarkable cytotoxic effects against HeLa cells.[10] Methimazole, primarily known for its antithyroid activity, has also been investigated for its potential role in cancer therapy, though its primary application remains in treating hyperthyroidism.[12]

Table of Anticancer Activity (IC₅₀ values in µM)

Compound/DerivativeHePG-2 (Liver)MCF-7 (Breast)PC3 (Prostate)HCT-116 (Colon)Reference
4-(4-phenoxyphenyl)phthalazin-1-thiol5.8 ± 0.46.2 ± 0.57.1 ± 0.64.9 ± 0.3[9]
Doxorubicin (Standard)0.8 ± 0.071.1 ± 0.091.5 ± 0.10.9 ± 0.08[9]

Note: Data for 2-mercaptobenzothiazole and methimazole in a directly comparable format is limited.

Antioxidant Activity

Heterocyclic thiols are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.[13] The antioxidant potential of these compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While direct comparative data for this compound is scarce, the general class of phthalazine derivatives has been investigated for antioxidant activity.[14]

Studies have shown that 2-mercaptobenzothiazole derivatives possess antioxidant properties.[15] Similarly, methimazole has been reported to have antioxidant effects, contributing to its therapeutic profile.[16][17]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

Synthesis of 4-(4-phenoxyphenyl)phthalazin-1-thiol

A synthetic route to a this compound derivative involves the treatment of a corresponding chlorophthalazine with thiourea.[9]

Procedure:

  • A mixture of 1-chloro-4-(4-phenoxyphenyl)phthalazine and thiourea in ethanol containing sodium ethoxide is heated under reflux for 6 hours.

  • The reaction mixture is then poured into ice/water and acidified with acetic acid.

  • The resulting solid is filtered, washed with water, and recrystallized to yield 4-(4-phenoxyphenyl)phthalazin-1-thiol.[18]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of a compound.

Procedure:

  • Human tumor cell lines (e.g., HePG-2, MCF-7, PC3, and HCT-116) are seeded in 96-well plates.

  • After incubation, the cells are treated with various concentrations of the test compounds.

  • Following a 48-hour incubation period, MTT solution is added to each well.

  • The formazan crystals formed are dissolved in DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Procedure:

  • A fresh solution of DPPH in methanol is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[19]

Signaling Pathways and Mechanisms of Action

Phthalazine derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis. One of the prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability ERK->Permeability AKT->Proliferation AKT->Migration Phthalazine This compound (Proposed) Phthalazine->VEGFR2 Inhibits

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study on Phthalazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is a critical step in preclinical development. This guide provides a framework for assessing the cross-reactivity of kinase inhibitors, using phthalazine derivatives as an illustrative class of compounds. While specific cross-reactivity data for Phthalazine-1-thiol against a broad kinase panel is not publicly available, this document outlines the established methodologies and data presentation formats to conduct and interpret such a study.

The promiscuity of kinase inhibitors, which often target the highly conserved ATP-binding pocket, can lead to off-target effects.[1] Therefore, early-stage profiling of a compound's activity across a wide range of kinases is essential to identify potential liabilities and to guide lead optimization.[2][3]

Comparative Kinase Inhibition Profile

To effectively evaluate the selectivity of a novel inhibitor, its activity should be compared against a panel of diverse kinases and benchmarked against known inhibitors. The following table presents a hypothetical cross-reactivity profile for a fictional phthalazine-based compound, "Phthalazine-X," alongside well-characterized kinase inhibitors for comparative purposes. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), which is a standard measure of inhibitor potency.[4]

Target KinasePhthalazine-X (IC50, nM)Sorafenib (IC50, nM)Vatalanib (IC50, nM)
VEGFR-21590[5]43[5]
PDGFRβ1505877
c-Kit30068600
BRAF80022>10,000
CDK2>10,000>10,000>10,000
EGFR5,000>10,000>10,000
Abl>10,0002,000>10,000

Note: The IC50 values for Phthalazine-X are hypothetical and for illustrative purposes only. The IC50 values for Sorafenib and Vatalanib are based on literature data where available.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to generating reliable kinase inhibition data. The following is a generalized protocol for an in vitro kinase assay, a common method for determining inhibitor potency.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinase enzymes

  • Specific peptide substrates for each kinase

  • Test compound (e.g., this compound)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF)[3][8][9]

  • Plate reader (Luminometer or Fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent, such as DMSO.

  • Reaction Setup: In a microplate, add the kinase buffer, the specific peptide substrate, and the recombinant kinase enzyme for each kinase to be tested.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The concentration of ATP should be close to the Km value for each kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This step typically measures the amount of ADP produced, which is proportional to the kinase activity.[6]

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for kinase selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound C Dispense Kinase, Substrate, & Inhibitor into Plate A->C B Kinase & Substrate Preparation B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for in vitro kinase cross-reactivity profiling.

Conclusion

References

Validating Target Engagement of Phthalazine Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of phthalazine-based compounds, with a focus on Phthalazine-1-thiol as an illustrative example. Due to a lack of specific publicly available data for this compound, this guide utilizes generalized data for phthalazine derivatives known to target Poly (ADP-ribose) polymerase (PARP) and compares its hypothetical performance against the established PARP inhibitor, Olaparib. The methodologies and principles described herein are broadly applicable for assessing the target engagement of novel small molecule inhibitors in a cellular context.

Data Presentation: A Quantitative Comparison

The following tables summarize hypothetical in vitro potency and cellular target engagement data for this compound compared to Olaparib. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Biochemical Inhibitory Potency

CompoundTarget EnzymeIC50 (nM)
This compound (Hypothetical)PARP15.2
This compound (Hypothetical)PARP28.1
OlaparibPARP11.9[1]
OlaparibPARP20.8[1]

Table 2: Cellular Target Engagement (CETSA)

CompoundCell LineTargetEC50 (µM) for Thermal Stabilization
This compound (Hypothetical)MDA-MB-436PARP10.8
OlaparibMDA-MB-436PARP10.2

Table 3: Cellular Antiproliferative Activity

CompoundCell Line (BRCA1 deficient)GI50 (nM)
This compound (Hypothetical)MDA-MB-43615
OlaparibMDA-MB-4363

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PARP signaling pathway and the workflows for key experimental techniques used to validate target engagement.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP Activation and Inhibition cluster_2 DNA Repair cluster_3 Cellular Outcome DNA_Strand_Break DNA Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes Apoptosis Apoptosis / Cell Death (in HR deficient cells) PARP1->Apoptosis inhibition leads to Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits Phthalazine This compound / Olaparib Phthalazine->PARP1 inhibits SSBR Single-Strand Break Repair Repair_Proteins->SSBR

Caption: PARP1 Inhibition Signaling Pathway. This diagram illustrates how PARP1 is recruited to sites of DNA damage and how its inhibition by compounds like phthalazine derivatives can lead to cell death, particularly in homologous recombination (HR) deficient cells.

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis cluster_3 Data Interpretation A Intact Cells B Treat with Compound or Vehicle (DMSO) A->B C Heat Cells to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins (Centrifugation) D->E F Quantify Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) E->F G Generate Melt Curve and Determine Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps of the CETSA method to assess target engagement by observing the thermal stabilization of a target protein upon ligand binding in intact cells.[2][3][4][5]

Kinobeads_Workflow cluster_0 Competitive Binding cluster_1 Affinity Enrichment cluster_2 Analysis cluster_3 Target Identification A Cell Lysate B Incubate with Test Compound (e.g., this compound) A->B C Add Kinobeads (Immobilized broad-spectrum kinase inhibitors) B->C D Wash and Elute Bound Proteins C->D E Protein Digestion D->E F LC-MS/MS Analysis E->F G Identify and Quantify Proteins Displaced by Test Compound F->G

Caption: Kinobeads Affinity Chromatography Workflow. This diagram shows the process of using Kinobeads to identify the protein targets of a small molecule inhibitor through competitive binding in a cell lysate followed by mass spectrometry.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[2][3] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4]

1. Cell Culture and Treatment:

  • Culture cells to approximately 80% confluency.

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension and treat with the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).

  • Incubate at 37°C for a specified time (e.g., 1 hour) to allow for compound entry and target binding.

2. Thermal Challenge:

  • Heat the treated cell aliquots to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should bracket the melting temperature of the target protein.

  • Immediately cool the samples on ice to stop the denaturation process.

3. Protein Extraction:

  • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

4. Protein Quantification:

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

  • To determine the half-maximal effective concentration (EC50), perform an isothermal dose-response experiment by treating cells with a range of compound concentrations at a fixed temperature near the protein's melting point.[4]

Kinobeads / Affinity Chromatography-Mass Spectrometry

This chemical proteomics approach is used to identify the cellular targets of a compound by competitive binding.[6][9]

1. Lysate Preparation:

  • Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Determine the protein concentration of the lysate.

2. Competitive Binding:

  • Aliquot the cell lysate and incubate with increasing concentrations of the test compound or a vehicle control.

3. Affinity Enrichment:

  • Add "Kinobeads," which are sepharose beads with immobilized broad-spectrum kinase inhibitors, to the lysates.[7][8][10] These beads will bind to a large number of kinases and other ATP-binding proteins.

  • Incubate the lysates with the Kinobeads to allow for competitive binding between the test compound and the immobilized ligands for the protein targets.

4. Pulldown and Digestion:

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.

6. Data Analysis:

  • Compare the protein profiles from the compound-treated samples to the vehicle control.

  • Proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of the test compound are identified as its potential targets.

PARP Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a purified system.

1. Reagent Preparation:

  • Prepare a reaction buffer containing histone proteins (the substrate for PARP), activated DNA (to stimulate PARP activity), and the co-factor NAD+.

  • Prepare serial dilutions of the test compound (e.g., this compound) and a known PARP inhibitor (e.g., Olaparib).

2. Reaction Incubation:

  • In a microplate, combine the reaction buffer, recombinant PARP1 enzyme, and the test compound or control.

  • Initiate the reaction by adding NAD+.

  • Incubate at room temperature to allow for the PARylation of histones.

3. Detection:

  • Detect the amount of poly(ADP-ribose) (PAR) produced. This can be done using various methods, such as an ELISA-based assay with an anti-PAR antibody.

4. Data Analysis:

  • The signal is inversely proportional to the PARP1 inhibitory activity.

  • Calculate the percentage of inhibition for each compound concentration and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Conclusion

Validating the target engagement of a novel compound in a cellular context is a critical step in drug discovery. This guide provides a framework for comparing the performance of phthalazine derivatives, using this compound as a hypothetical example against the established PARP inhibitor Olaparib. The presented data tables, signaling pathway and workflow diagrams, and detailed experimental protocols for CETSA, Kinobeads, and biochemical PARP inhibition assays offer a comprehensive resource for researchers in this field. While the specific data for this compound remains to be experimentally determined, the methodologies outlined here provide a clear path for its evaluation and for the characterization of other novel phthalazine-based compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Phthalazine-1-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Phthalazine-1-thiol are paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[1][2]Protects against splashes and aerosols.[1]
Skin Protection Nitrile rubber gloves (double-gloving recommended) and a flame-resistant lab coat.[1]Prevents skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably under a certified chemical fume hood.[1][2]Minimizes inhalation of any potential vapors or aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Essential for preventing direct contact with the skin.[1]

Operational and Handling Plan

Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Prepare and label all necessary glassware and equipment within the fume hood.[1]

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.[1]

  • Handling:

    • Don all required PPE before handling the chemical.[1]

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[1]

    • To minimize air exposure and odor, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[1]

    • Avoid contact with skin, eyes, and personal clothing.[3]

    • Wash hands thoroughly after handling.[3]

    • Avoid breathing fumes.[3]

  • Storage:

    • Store in a tightly-closed container when not in use.[3]

    • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Thiol Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1]

  • Solid Thiol Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[1]

Decontamination:

  • Glassware and other labware that have come into contact with this compound should be rinsed and/or submerged in a bleach solution within a fume hood to oxidize any residual thiol.[4] A soaking time of 24 hours may be necessary for complete oxidation.[4]

Final Disposal:

  • All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood, Eyewash, Shower prep2 Prepare & Label Glassware prep1->prep2 prep3 Ready Labeled Waste Containers prep2->prep3 handle1 Don All Required PPE handle2 Equilibrate Container to Room Temp handle1->handle2 handle3 Handle Under Inert Gas (Optional) handle2->handle3 handle4 Avoid Contact and Inhalation handle3->handle4 disp1 Segregate Liquid & Solid Waste disp2 Decontaminate Glassware with Bleach disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling Proceed to Handling cluster_disposal cluster_disposal cluster_handling->cluster_disposal Proceed to Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalazine-1-thiol
Reactant of Route 2
Phthalazine-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.